Product packaging for 4-Oxo-4-(pyridin-2-ylamino)butanoic acid(Cat. No.:CAS No. 62134-49-0)

4-Oxo-4-(pyridin-2-ylamino)butanoic acid

Cat. No.: B1201752
CAS No.: 62134-49-0
M. Wt: 194.19 g/mol
InChI Key: BQTOWQQIWDSOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Oxo-4-(pyridin-2-ylamino)butanoic acid (CAS 62134-49-0) is a high-purity chemical compound with significant application in organic synthesis and advanced materials research. Its molecular formula is C9H10N2O3, with a molecular weight of 194.19 g/mol . This compound serves as a versatile bifunctional synthon, readily accessible via a straightforward synthesis from 2-aminopyridine and succinic anhydride . In modern research, this compound is highly valued in the field of supramolecular chemistry and crystal engineering. A key area of application is the design and synthesis of pharmaceutical cocrystals, which can modify the physical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. A 2023 study detailed the successful creation of a 1:1 cocrystal with benzoic acid, characterized through SCXRD, PXRD, and thermal analysis, demonstrating the compound's ability to form stable, discrete hydrogen-bonded networks, specifically a hetero-dimeric R₂²(8) motif . The molecule's structure, featuring both hydrogen bond donor and acceptor sites (amide and carboxylic acid groups), makes it an excellent coformer for constructing complex molecular assemblies and investigating intermolecular interactions . Researchers utilize this compound as a fundamental building block for synthesizing more complex heterocyclic systems and as a model substrate for studying hydrogen-bonding patterns, including the formation of one-dimensional helical columns in the solid state . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O3 B1201752 4-Oxo-4-(pyridin-2-ylamino)butanoic acid CAS No. 62134-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-4-(pyridin-2-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8(4-5-9(13)14)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTOWQQIWDSOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211194
Record name Succinamic acid, N-2-pyridyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62134-49-0
Record name 4-Oxo-4-(2-pyridinylamino)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62134-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinamic acid, N-2-pyridyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinamic acid, N-2-pyridyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid from 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves the reaction of 2-Aminopyridine with succinic anhydride. This document details the reaction mechanism, a step-by-step experimental protocol, and a summary of relevant physicochemical and spectroscopic data. The information presented is intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this compound.

Introduction

This compound, also known as N-(pyridin-2-yl)succinamic acid, is a chemical intermediate with potential applications in the synthesis of more complex molecules, including pharmacologically active compounds. Its structure, incorporating a pyridine ring, an amide linkage, and a carboxylic acid moiety, makes it a versatile scaffold for further chemical modifications. The synthesis from readily available starting materials, 2-Aminopyridine and succinic anhydride, provides a straightforward and efficient route to this compound.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The primary amino group of 2-Aminopyridine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of an amide bond, resulting in the desired product.

Reaction:

2-Aminopyridine + Succinic anhydride → this compound

The reaction is typically carried out in a suitable organic solvent. The mechanism involves the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on one of the carbonyl groups of succinic anhydride. This is followed by a proton transfer step to yield the final product. The pyridine nitrogen is less nucleophilic due to the aromaticity of the ring and therefore does not readily participate in the reaction.

reactant1 [label="{2-Aminopyridine

|C₅H₆N₂}"]; reactant2 [label="{Succinic anhydride|C₄H₄O₃}"]; product [label="{this compound|C₉H₁₀N₂O₃}"];

reactant1 -> product [label="Nucleophilic Acyl Substitution", fontcolor="#34A853"]; reactant2 -> product; } dot Caption: General reaction scheme for the synthesis.

Experimental Protocol

Materials:

  • 2-Aminopyridine (C₅H₆N₂)

  • Succinic anhydride (C₄H₄O₃)

  • Anhydrous polar aprotic solvent (e.g., Dioxane, Acetone, or Chloroform)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification supplies (filtration apparatus, recrystallization solvents)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Aminopyridine (1.0 equivalent) in a suitable anhydrous polar aprotic solvent.

  • Addition of Reagent: To the stirred solution, add succinic anhydride (1.0 to 1.1 equivalents) portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield the pure this compound as a solid.

ExperimentalWorkflow start Start dissolve Dissolve 2-Aminopyridine in anhydrous solvent start->dissolve add Add Succinic Anhydride dissolve->add reflux Heat to reflux (2-6 h) add->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool evaporate Remove solvent in vacuo cool->evaporate recrystallize Recrystallize from suitable solvent evaporate->recrystallize product Pure Product recrystallize->product

Data Presentation

Physicochemical Properties
PropertyValue
CAS Number 62134-49-0
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Appearance White to off-white crystalline solid
Melting Point Not consistently reported
Solubility Soluble in polar organic solvents
Spectroscopic Data (Expected)

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure. Actual values may vary depending on the solvent and instrument used.

Spectroscopy Characteristic Peaks
¹H NMR δ (ppm): Aromatic protons of the pyridine ring (typically 7.0-8.5 ppm), a broad singlet for the amide N-H proton, two methylene groups as triplets or multiplets (approx. 2.5-3.0 ppm), and a broad singlet for the carboxylic acid O-H proton (typically >10 ppm).
¹³C NMR δ (ppm): Carbonyl carbons of the amide and carboxylic acid (approx. 170-180 ppm), aromatic carbons of the pyridine ring (approx. 110-150 ppm), and two methylene carbons (approx. 30-40 ppm).
IR ν (cm⁻¹): A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), N-H stretch from the amide (around 3300 cm⁻¹), C=O stretches from the amide and carboxylic acid (1650-1750 cm⁻¹), and C=C/C=N stretches from the pyridine ring (1400-1600 cm⁻¹).

Safety Precautions

Standard laboratory safety precautions should be followed when performing this synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. The safety data sheets (SDS) for all chemicals used should be consulted prior to starting the experiment.

Conclusion

The synthesis of this compound from 2-Aminopyridine and succinic anhydride is a fundamental organic transformation that provides a versatile intermediate for further chemical exploration. This guide has provided a comprehensive overview of the synthesis, including the reaction mechanism, a detailed experimental protocol, and expected analytical data. By following the procedures and safety guidelines outlined in this document, researchers can confidently synthesize and characterize this valuable compound for their drug discovery and development endeavors.

4-Oxo-4-(pyridin-2-ylamino)butanoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, a heterocyclic compound featuring a pyridine core linked to a butanoic acid chain via an amide bond. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. It covers the compound's chemical structure, physicochemical properties, spectral characteristics, and detailed experimental protocols for its synthesis.

Chemical Structure and Identifiers

This compound is classified as an amide, a carboxylic acid, and a pyridine derivative. The core structure consists of a succinic acid monoamide derived from the reaction of 2-aminopyridine and succinic anhydride. This structure provides multiple functional groups for further chemical modification, making it a valuable synthon for generating more complex heterocyclic compounds.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound
CAS Number 62134-49-0
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Canonical SMILES C1=CC=NC(=C1)NC(=O)CCC(=O)O

| InChI Key | CRCDHMGBWOILNF-UHFFFAOYSA-N |

Physicochemical and Safety Data

The compound exists as a solid at room temperature. While extensive experimental data is not publicly available, the following table summarizes its known properties and relevant safety information.

Table 2: Physicochemical Properties and Safety Information

Property Value
Physical State Solid
Solubility Low solubility in water; soluble in organic solvents like ethanol and DMSO.[1]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

| Precautionary Statements | P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention) |

Spectral Analysis (Theoretical)

Detailed spectral data for this specific compound is not widely published. However, based on its chemical structure, the following spectral characteristics can be predicted.

  • ¹H NMR Spectroscopy: The spectrum would feature signals for the four protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). Two methylene groups (-CH₂-) from the butanoic acid chain would appear as distinct triplets around δ 2.5-3.0 ppm. The amide proton (N-H) would likely appear as a broad singlet downfield, while the carboxylic acid proton (O-H) would be a very broad singlet, also significantly downfield (δ 10-12 ppm).

  • ¹³C NMR Spectroscopy: The spectrum would show nine distinct carbon signals. Two carbonyl carbons (amide and carboxylic acid) are expected in the δ 170-180 ppm range. Five signals would correspond to the sp²-hybridized carbons of the pyridine ring, and two signals would represent the sp³-hybridized methylene carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad absorption from 2500-3300 cm⁻¹ due to the O-H stretch of the hydrogen-bonded carboxylic acid. The N-H stretch of the secondary amide would appear around 3300 cm⁻¹. Two distinct C=O stretching bands would be visible: the carboxylic acid carbonyl around 1710 cm⁻¹ and the amide I band around 1650-1680 cm⁻¹.

Experimental Protocols

4.1 Synthesis of this compound

The primary synthetic route to this compound is the acylation of 2-aminopyridine with succinic anhydride.[2] This reaction involves the nucleophilic attack of the exocyclic amino group of the pyridine onto one of the carbonyl carbons of the anhydride, leading to a ring-opening that forms the final amic acid product.

Detailed Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve one molar equivalent of succinic anhydride in a suitable solvent such as ethyl acetate or chloroform.

  • Reaction Initiation: To the stirred solution, add one molar equivalent of 2-aminopyridine. The addition can be done portion-wise or as a solution in the same solvent.

  • Reaction Conditions: The reaction is typically exothermic and can proceed at room temperature.[3] For less reactive substrates or to ensure complete conversion, the mixture can be heated to reflux (approximately 50-70 °C) and stirred for 2-4 hours.

  • Product Isolation: Upon completion, the product often precipitates from the reaction mixture, especially upon cooling. The solid product is collected by vacuum filtration.

  • Purification: The collected solid is washed with a small amount of cold solvent (e.g., diethyl ether or chloroform) to remove any unreacted starting materials.[3][4] If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water). The final product should be dried under vacuum.

  • Analysis: The purity and identity of the final compound can be confirmed using standard analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.

Synthesis_Workflow Reactants Reactants: - 2-Aminopyridine - Succinic Anhydride Solvent Dissolve in Solvent (e.g., Ethyl Acetate) Reactants->Solvent Reaction Stir at RT or Reflux (2-4 hours) Solvent->Reaction Precipitation Cool to Precipitate Product Reaction->Precipitation Filtration Vacuum Filtration to Isolate Solid Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying FinalProduct Final Product: This compound Drying->FinalProduct

Caption: Synthesis workflow for this compound.

Biological and Chemical Applications

5.1 Chemical Synthesis

The primary application of this compound is as a chemical building block or synthon. Its bifunctional nature, possessing both a nucleophilic pyridine ring and a carboxylic acid, allows for a wide range of subsequent chemical transformations. It can be used to synthesize more complex heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The carboxylic acid moiety can be converted into esters, amides, or other derivatives, while the pyridine ring can undergo various substitution reactions.

5.2 Biological Activity

While detailed mechanistic studies are limited, the compound, also known as N-Pyridin-2-yl-succinamic Acid, has been reported for its utility in promoting plant growth.[5] Derivatives of similar butanoic acids have been investigated for a range of biological activities, including acting as S1P₁ receptor agonists for potential use in treating autoimmune diseases and possessing anti-inflammatory properties.[6][7] These findings suggest that the 4-oxo-4-(arylamino)butanoic acid scaffold is a promising area for drug discovery and development.

References

The Multifaceted Biological Activities of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 4-oxo-4-(pyridin-2-ylamino)butanoic acid has emerged as a versatile template for the development of novel therapeutic agents, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, detailing their synthesis, biological evaluation, and underlying mechanisms of action. Particular emphasis is placed on their potential as anticancer, anti-inflammatory, analgesic, antimicrobial, and enzyme-inhibiting agents.

Anticancer Activity: Induction of Apoptosis

Derivatives of this compound, particularly those belonging to the succinamic acid class, have demonstrated promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines through the modulation of key regulatory proteins.

Quantitative Data: Anticancer Activity

While specific IC50 values for direct derivatives of this compound are not extensively reported in publicly available literature, related heterocyclic compounds incorporating the butanoic acid moiety have shown significant cytotoxic effects. The following table summarizes representative IC50 values for such compounds against various cancer cell lines, providing a benchmark for the potential potency of this chemical class.

Compound ClassCell LineIC50 (µM)Reference
Tetrazole-hydrazone derivativesA549 (Lung Adenocarcinoma)1.22 - 3.62[1]
Tetrazole-hydrazone derivativesC6 (Glioblastoma)Not specified[1]
Tetrazole based isoxazolinesA549 (Lung Adenocarcinoma)1.49 - 2.83[1]
Quercetin-DHA hybridHCT116 (Colon Cancer)0.34 - 22.4[2]
Sulfonylurea derivativesMDA-MB-231 (Breast Cancer)Not specified
Sulfonylurea derivativesMCF-7 (Breast Cancer)Not specified
Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 2 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a further 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[3]

Signaling Pathway: p53-Mediated Apoptosis

The anticancer activity of some succinamic acid derivatives has been linked to the upregulation of the p53 tumor suppressor protein.[4][5] Activation of p53 can trigger a cascade of events leading to apoptosis, primarily through the intrinsic (mitochondrial) pathway. The following diagram illustrates this signaling cascade.

p53_apoptosis_pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome Stress DNA Damage, Oncogene Activation p53 p53 Stabilization & Activation Stress->p53 activates p21 p21 p53->p21 upregulates Bax Bax p53->Bax upregulates Survivin Survivin p53->Survivin downregulates Arrest Cell Cycle Arrest p21->Arrest induces Apoptosis Apoptosis Bax->Apoptosis promotes Survivin->Apoptosis inhibits

Caption: p53-mediated apoptotic signaling pathway.

Anti-inflammatory and Analgesic Activities

Derivatives of this compound incorporating a piperazine moiety have shown significant anti-inflammatory and analgesic properties. These compounds are typically evaluated in animal models of inflammation and pain.

Quantitative Data: Anti-inflammatory and Analgesic Activities

The following table summarizes the typical doses and models used to evaluate the anti-inflammatory and analgesic effects of these derivatives.

ActivityAssaySpeciesDose (mg/kg)Reference
Analgesicp-Benzoquinone-induced writhingMice100[6]
Anti-inflammatoryCarrageenan-induced paw edemaRats100[7]
Experimental Protocols

Principle: Intraperitoneal injection of p-benzoquinone in mice induces a characteristic writhing response (abdominal contractions and stretching of the hind limbs), which is a model of visceral pain. Analgesic compounds reduce the number of writhes.[8][9]

Procedure:

  • Animal Grouping: Mice are divided into control, standard (e.g., aspirin), and test groups.

  • Compound Administration: The test compound or standard drug is administered orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30 minutes), p-benzoquinone solution (e.g., 0.02% in ethanol/saline) is injected intraperitoneally.

  • Observation: The number of writhes for each mouse is counted for a specific duration (e.g., 20 minutes) following the p-benzoquinone injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for the test and standard groups relative to the control group.[10]

Principle: Subplantar injection of carrageenan into the paw of a rat induces an acute inflammatory response characterized by edema (swelling). Anti-inflammatory drugs reduce the volume of the paw edema.[4][11]

Procedure:

  • Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Initial Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compound or standard drug is administered orally or intraperitoneally.

  • Induction of Edema: After a set period (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.[5][6]

  • Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for the test and standard groups relative to the control group at each time point.[6][7]

Experimental Workflow Diagram

anti_inflammatory_workflow cluster_analgesic Analgesic Activity (Writhing Test) cluster_anti_inflammatory Anti-inflammatory Activity (Paw Edema) A1 Animal Grouping (Mice) A2 Compound Administration A1->A2 A3 p-Benzoquinone Injection (i.p.) A2->A3 A4 Count Writhing Responses A3->A4 A5 Calculate % Inhibition A4->A5 B1 Animal Grouping (Rats) B2 Initial Paw Volume B1->B2 B3 Compound Administration B2->B3 B4 Carrageenan Injection (subplantar) B3->B4 B5 Measure Paw Volume Over Time B4->B5 B6 Calculate % Inhibition B5->B6

Caption: Workflow for analgesic and anti-inflammatory assays.

Carbonic Anhydrase Inhibition

Certain derivatives of the related (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II. Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes.

Experimental Protocol: Carbonic Anhydrase Esterase Activity Assay

The inhibitory activity of compounds against carbonic anhydrase can be determined by monitoring the inhibition of its esterase activity.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol, measured spectrophotometrically, is proportional to the enzyme's activity. Inhibitors will decrease this rate.[12][13]

Procedure:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the enzyme (e.g., bovine carbonic anhydrase), a substrate solution (pNPA in acetone), and solutions of the test inhibitor at various concentrations.

  • Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and either the inhibitor solution or solvent control.

  • Pre-incubation: Incubate the plate at room temperature for a set period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the pNPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a specific duration (e.g., 3 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time) for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[14][15]

Antimicrobial and Antifungal Activities

Heterocyclic compounds derived from 4-oxo-4-(aryl)-2-butenoic acid have demonstrated antimicrobial and antifungal properties against a range of pathogenic microorganisms.

Quantitative Data: Antimicrobial and Antifungal Activities
ActivityMicroorganismReference
AntimicrobialStaphylococcus aureus[16]
AntimicrobialBacillus subtilis[16]
AntimicrobialEscherichia coli[16]
AntimicrobialPseudomonas aeruginosa[16]
AntifungalCandida albicans[16]
AntifungalAspergillus niger[16]
Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized technique for determining MIC values.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

The this compound scaffold represents a promising starting point for the design and development of new therapeutic agents with a diverse range of biological activities. The derivatives of this core structure have shown potential in oncology, inflammation, pain management, and infectious diseases. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile class of compounds. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships and to identify lead candidates with enhanced potency and selectivity for specific biological targets.

References

The Emergence of Pyridinylamino Butanoic Acid Compounds in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyridinylamino butanoic acid compounds are a novel class of molecules that have garnered significant interest not for direct pharmacological activity, but for their remarkable capacity to act as low-molecular-weight gelators. Specifically, isomers such as 4-oxo-4-(2-pyridinylamino)butanoic acid and 4-oxo-4-(3-pyridinylamino)butanoic acid have demonstrated the ability to self-assemble into supramolecular hydrogels. This whitepaper explores the therapeutic application of these compounds as advanced drug delivery vehicles. It details their gelation properties, the underlying principles of their self-assembly, and provides a framework for their experimental evaluation. The focus remains on their role in creating biocompatible, stimuli-responsive materials for controlled therapeutic release, an area of burgeoning potential in modern pharmaceutics.

Introduction: A Paradigm Shift from Active Principle to Advanced Excipient

While butanoic acid, commonly known as butyric acid, is a well-established short-chain fatty acid with recognized therapeutic properties, including histone deacetylase (HDAC) inhibition, its pyridinylamino derivatives have carved a distinct niche. The current body of scientific literature does not extensively support the direct action of pyridinylamino butanoic acid compounds on specific biological signaling pathways. Instead, their therapeutic potential lies in their sophisticated application as functional excipients that form supramolecular hydrogels.[1][2][3][4][5][6]

These hydrogels are three-dimensional networks of self-assembled molecules capable of entrapping large volumes of water. This property makes them ideal candidates for creating biocompatible scaffolds for the sustained and targeted release of therapeutic agents. This guide will provide a comprehensive overview of the data and methodologies associated with the application of pyridinylamino butanoic acid compounds in the field of drug delivery.

Featured Compounds and Their Gelation Properties

The primary focus of current research has been on two isomeric compounds: 4-oxo-4-(2-pyridinylamino)butanoic acid and 4-oxo-4-(3-pyridinylamino)butanoic acid. These molecules can act as hydrogelators, forming fibrous aggregates driven by non-covalent interactions such as hydrogen bonds and π–π stacking.[1][4]

CompoundAbbreviationMolecular FormulaMolecular WeightGelation ConcentrationObservations
4-oxo-4-(2-pyridinylamino)butanoic acidG1C₉H₁₀N₂O₃194.19 g/mol ~4 wt% in waterForms fiber-like crystals in aqueous solutions. Can form supramolecular hydrogels when mixed with its isomer, G2.[3][5]
4-oxo-4-(3-pyridinylamino)butanoic acidG2C₉H₁₀N₂O₃194.19 g/mol ~4 wt% in waterForms tree-like crystals in aqueous solutions. Participates in the formation of supramolecular hydrogels in combination with G1.[3][5]

Mechanism of Action: Supramolecular Self-Assembly for Drug Entrapment

The therapeutic utility of these compounds is predicated on their ability to form a gel matrix that can house and then release a therapeutic payload. This process is not a pharmacological mechanism of action in the traditional sense but a physicochemical one.

The formation of the hydrogel is a spontaneous process of self-assembly. Under specific conditions of concentration and temperature, the individual pyridinylamino butanoic acid molecules (gelators) aggregate through hydrogen bonding and π-π stacking interactions. This leads to the formation of an intricate network of nanofibers that immobilizes the solvent (water) and any entrapped drug molecules, forming a stable gel. The release of the drug from this matrix can then be modulated by the specific properties of the gel, such as its density and the strength of the intermolecular interactions.

G A Pyridinylamino Butanoic Acid (Monomers) B Self-Assembly (Non-covalent Interactions) A->B C Supramolecular Nanofibers B->C D 3D Hydrogel Network C->D E Drug Entrapment D->E F Controlled Drug Release E->F

Supramolecular hydrogel formation and drug delivery.

Experimental Protocols

Synthesis of 4-oxo-4-(pyridin-2-ylamino)butanoic acid

A general synthetic approach involves the reaction of 2-aminopyridine with succinic anhydride.

Materials:

  • 2-aminopyridine

  • Succinic anhydride

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Dissolve equimolar amounts of 2-aminopyridine and succinic anhydride in a minimal amount of anhydrous DMF.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-oxo-4-(2-pyridinylamino)butanoic acid.

Hydrogel Formation and Characterization

Procedure for Hydrogel Formation:

  • A weighted amount of the pyridinylamino butanoic acid compound (e.g., 40 mg) is suspended in a specific volume of deionized water (e.g., 1 mL) in a sealed vial.

  • The suspension is heated until the solid dissolves completely.

  • The clear solution is then allowed to cool to room temperature.

  • Gel formation is confirmed by inverting the vial and observing if the solution flows.

Characterization Techniques:

  • Scanning Electron Microscopy (SEM): To visualize the fibrous network structure of the hydrogel.

  • Rheology: To determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the intermolecular interactions (e.g., hydrogen bonding) responsible for self-assembly.

G cluster_synthesis Synthesis cluster_formation Hydrogel Formation cluster_characterization Characterization A 2-Aminopyridine + Succinic Anhydride B Reaction in DMF (Reflux) A->B C Precipitation & Purification B->C D Pure Gelator C->D E Suspend Gelator in Water D->E F Heat to Dissolve E->F G Cool to Room Temperature F->G H Hydrogel G->H I SEM H->I J Rheology H->J K FTIR H->K

Experimental workflow for hydrogel synthesis and characterization.

Future Directions and Conclusion

The exploration of pyridinylamino butanoic acid compounds as therapeutic agents is still in its nascent stages. While their direct pharmacological effects remain to be elucidated, their application as intelligent biomaterials for drug delivery holds immense promise. Future research should focus on:

  • Expanding the library of pyridinylamino butanoic acid derivatives to fine-tune their gelation properties.

  • Investigating the stimuli-responsive nature of these hydrogels (e.g., pH, temperature) for targeted drug release.

  • Conducting in vitro and in vivo studies to assess the biocompatibility and drug release kinetics of these hydrogel formulations.

References

In-Depth Technical Review of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid: Synthesis, Properties, and Research Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-(pyridin-2-ylamino)butanoic acid, also known as N-pyridin-2-yl-succinamic acid, is a chemical compound with the molecular formula C9H10N2O3. While research into its direct biological activities in pharmacology and drug development is limited, its synthesis and structural characteristics have been documented. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its synthesis, physical properties, and the broader context of related pyridinylamino alkanoic acid derivatives.

Synthesis and Physicochemical Properties

The primary synthesis route for this compound involves the reaction of 2-aminopyridine with succinic anhydride. This method provides a straightforward approach to obtaining the target compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62134-49-0[1]
Molecular Formula C9H10N2O3[1]
Molecular Weight 194.19 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO
Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below, based on the reaction between 2-aminopyridine and succinic anhydride.

Materials:

  • 2-Aminopyridine

  • Succinic anhydride

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)

  • Stirring apparatus

  • Reaction vessel with reflux condenser

  • Filtration apparatus

  • Recrystallization solvent (e.g., Ethanol or Ethanol/water mixture)

Procedure:

  • In a clean, dry reaction vessel, dissolve 2-aminopyridine in an appropriate volume of anhydrous solvent.

  • Add succinic anhydride to the solution in a 1:1 molar ratio.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of time, which can range from a few hours to overnight, to ensure the completion of the reaction.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent to yield pure this compound.

Below is a generalized workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow Reactants 2-Aminopyridine + Succinic Anhydride Reaction Reaction in Anhydrous Solvent Reactants->Reaction Crude_Product Crude Product (Precipitate) Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Synthesis workflow for this compound.

Biological Activity and Research Landscape

The majority of research in this area has concentrated on the synthesis and biological evaluation of various derivatives of the pyridinylamino alkanoic acid scaffold. These derivatives have been investigated for a range of therapeutic applications, including:

  • Antimicrobial Activity: Various derivatives have been synthesized and tested for their efficacy against different bacterial and fungal strains.

  • Anti-inflammatory Activity: Some compounds based on this scaffold have shown potential as anti-inflammatory agents.

  • Enzyme Inhibition: Certain derivatives have been explored as inhibitors of specific enzymes, indicating their potential for therapeutic intervention in various diseases.

The logical relationship for the exploration of this class of compounds in drug discovery is depicted in the following diagram.

G cluster_drug_discovery Drug Discovery Logic Core_Scaffold This compound (Core Scaffold) Derivatization Chemical Derivatization Core_Scaffold->Derivatization Screening Biological Screening Derivatization->Screening Lead_Compound Identification of Lead Compounds Screening->Lead_Compound

Drug discovery approach for pyridinylamino butanoic acid derivatives.

Conclusion and Future Directions

This compound serves as a foundational molecule for the synthesis of a variety of derivatives with potential therapeutic applications. While the core compound itself has not been extensively studied for its biological activity, the broader class of pyridinylamino alkanoic acids represents a promising area for further research in drug discovery.

Future research efforts could focus on:

  • Systematic Biological Screening: A comprehensive evaluation of this compound across a wide range of biological assays to identify any potential therapeutic activities.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms of any identified biological activities.

  • Structure-Activity Relationship (SAR) Studies: Continued synthesis and evaluation of derivatives to understand the relationship between chemical structure and biological activity, which can guide the design of more potent and selective compounds.

For researchers and drug development professionals, this compound represents a readily accessible starting material for the exploration of new chemical entities with the potential for therapeutic intervention in various disease areas.

References

Unraveling the Biological Role of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-4-(pyridin-2-ylamino)butanoic acid, a succinic acid derivative, remains a molecule of nascent scientific exploration. While a comprehensive understanding of its mechanism of action is yet to be elucidated, preliminary findings and the bioactivity of structurally analogous compounds suggest potential avenues for future investigation. This technical guide synthesizes the limited available information on this compound and explores the established mechanisms of related chemical entities to provide a foundational resource for researchers. Due to the scarcity of specific data, this document highlights the current knowledge gaps and proposes a strategic workflow for systematically characterizing the compound's biological functions.

Introduction

This compound, also known as N-pyridin-2-ylsuccinamic acid, is a small molecule with the chemical formula C9H10N2O3. Its structure, featuring a pyridine ring linked to a butanoic acid chain via an amide bond, presents a scaffold with the potential for diverse biological interactions. Currently, the public domain literature lacks in-depth studies on its specific molecular targets and signaling pathways. One isolated report suggests its utility in promoting plant growth, though the underlying mechanism for this effect has not been detailed[1].

The exploration of structurally similar compounds, however, offers valuable insights into potential biological activities. Derivatives of 4-oxo-butanoic acid have been shown to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and immunomodulatory activities. Understanding these related mechanisms can inform a targeted approach to investigating the specific actions of this compound.

Known Biological Activities of Structurally Related Compounds

Given the limited direct data on this compound, an examination of its structural analogs provides a basis for hypothesizing its potential biological roles.

Anti-inflammatory and Analgesic Properties

Derivatives of 4-oxo-4-(piperazin-1-yl)butanoic acid have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These effects are thought to be mediated, in part, through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key players in the inflammatory cascade.

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism

A series of 4-oxo-4-(indolin-1-yl)butanoic acid derivatives have been identified as potent and selective agonists of the S1P1 receptor[2]. S1P1 receptor activation plays a crucial role in lymphocyte trafficking and is a validated target for the treatment of autoimmune diseases. Agonism at this receptor leads to the sequestration of lymphocytes in lymph nodes, thereby preventing their infiltration into sites of inflammation.

Phosphoinositide 3-Kinase (PI3K) Inhibition

Complex derivatives incorporating a pyrido[1,2-a]pyrimidine scaffold attached to a modified butanoic acid have been investigated as inhibitors of PI3Kβ and PI3Kδ. These isoforms of PI3K are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Their inhibition is a therapeutic strategy in oncology, particularly for PTEN-deficient tumors.

Proposed Workflow for Elucidating the Mechanism of Action

The absence of detailed mechanistic information for this compound necessitates a systematic approach to its characterization. The following experimental workflow is proposed as a logical progression for future research.

G cluster_0 Phase 1: Initial Screening & Target Identification A Compound Synthesis & Purity Analysis B Broad Phenotypic Screening (e.g., cell viability, proliferation) A->B C Target-Based Screening (e.g., kinase panel, GPCR panel) A->C D Affinity Chromatography / Pulldown Assays A->D E Computational Target Prediction A->E I Transcriptomic / Proteomic Analysis B->I J Pathway Reporter Assays B->J F In Vitro Binding Assays (e.g., SPR, ITC) C->F G Enzyme Inhibition / Activation Assays C->G D->F H Cellular Target Engagement Assays (e.g., CETSA) D->H K Pharmacokinetic & Pharmacodynamic Studies G->K H->K L Disease Model Efficacy Studies I->L J->L M Toxicology Assessment K->M L->M

Figure 1. A proposed experimental workflow for the systematic investigation of the mechanism of action of this compound.

Quantitative Data and Experimental Protocols: A Call for Future Research

A thorough understanding of a compound's mechanism of action relies on robust quantitative data and detailed, reproducible experimental protocols. As of the current date, such information for this compound is not available in the public domain. The following tables are presented as templates for the types of data that are essential to collect in future studies.

Table 1: In Vitro Binding Affinity and Functional Activity

TargetAssay TypeSpeciesIC50 / EC50 (nM)Ki (nM)% Inhibition / Activation @ [X] µM
Hypothetical Target 1Radioligand BindingHuman
Hypothetical Target 2Enzyme InhibitionMurine
Hypothetical Target 3Reporter GeneHuman

Table 2: Cellular Activity

Cell LineAssayEndpointIC50 / EC50 (nM)Notes
Cancer Cell Line AProliferation (MTT)Cell Viability
Immune Cell Line BCytokine Release (ELISA)IL-6 Secretion
Receptor-transfected HEK293Second Messenger (cAMP)cAMP Accumulation

Detailed experimental protocols for the assays listed in the tables above would need to be developed and optimized as part of the research process. These would include specifics on reagent concentrations, incubation times, temperature, and the instrumentation used for data acquisition.

Conclusion and Future Outlook

This compound is a compound for which the mechanism of action remains largely uncharacterized. The limited available information, suggesting a role in plant growth, and the diverse biological activities of its structural analogs, point towards a molecule with the potential for interesting and useful biological effects. The path forward requires a systematic and multi-faceted approach, beginning with broad screening to identify biological targets, followed by rigorous in vitro and in vivo validation. The proposed workflow and data templates in this guide are intended to serve as a roadmap for researchers in the fields of chemical biology and drug discovery to unlock the therapeutic potential of this and other understudied small molecules. As new data emerges, a clearer picture of the signaling pathways modulated by this compound will undoubtedly come into focus, paving the way for its potential application in various fields.

References

Methodological & Application

Synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, a valuable building block in medicinal chemistry and drug development. The protocol details a straightforward and efficient method involving the reaction of 2-aminopyridine with succinic anhydride. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and visualizations to aid researchers in the successful synthesis and characterization of the target compound.

Introduction

This compound, also known as N-(pyridin-2-yl)succinamic acid, is a chemical intermediate of significant interest in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its structure, featuring both a carboxylic acid and an amide linked to a pyridine ring, offers multiple points for further chemical modification, making it a versatile scaffold in drug discovery programs. The synthesis of this compound is readily achieved through the nucleophilic acyl substitution reaction between 2-aminopyridine and succinic anhydride[1]. This document outlines a detailed and optimized protocol for this synthesis suitable for a standard organic chemistry laboratory setting.

Reaction Scheme

The synthesis proceeds via the ring-opening of succinic anhydride by the nucleophilic attack of the primary amine group of 2-aminopyridine. This reaction forms an amide bond and a terminal carboxylic acid, yielding the desired product.

Figure 1: Reaction scheme for the synthesis of this compound.

Caption: Synthesis of the target compound.

Experimental Protocol

This protocol is based on a green chemistry approach, utilizing water as a solvent.

3.1. Materials and Equipment

Material/EquipmentDescription
2-AminopyridineReagent grade, ≥98%
Succinic AnhydrideReagent grade, ≥99%
Deionized Water
EthanolFor recrystallization
Round-bottom flask250 mL
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Büchner funnel and filter paper
Beakers, Erlenmeyer flasks
pH paper or pH meter
Rotary evaporatorOptional
Melting point apparatus

3.2. Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (0.02 mol, 1.88 g) in 50 mL of deionized water.

  • Addition of Succinic Anhydride: While stirring, gradually add succinic anhydride (0.02 mol, 2.00 g) to the solution.

  • Heating: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 100 °C) using a heating mantle. Maintain the reflux with continuous stirring for 2 hours.

  • Cooling and Precipitation: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. As the solution cools, a white precipitate of this compound should form.

  • Isolation of the Product: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.

3.3. Purification

The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to obtain a crystalline solid.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If necessary, add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described previously.

Data Presentation

Table 1: Summary of Reactants and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (mol)Mass (g)
2-AminopyridineC₅H₆N₂94.120.021.88
Succinic AnhydrideC₄H₄O₃100.070.022.00
This compoundC₉H₁₀N₂O₃194.19Theoretical: 0.02Theoretical: 3.88

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 62134-49-0[2]
Molecular Formula C₉H₁₀N₂O₃[2]
Molar Mass 194.19 g/mol [2]
Appearance White to off-white solid
Melting Point 168-171 °C (literature)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G start Start dissolve Dissolve 2-Aminopyridine in Deionized Water start->dissolve add_anhydride Gradually Add Succinic Anhydride dissolve->add_anhydride reflux Heat to Reflux (2 hours) add_anhydride->reflux cool Cool to Room Temperature and then in Ice Bath reflux->cool filter Vacuum Filter the Precipitate cool->filter wash Wash with Cold Deionized Water filter->wash dry Dry the Product wash->dry purify Recrystallize from Ethanol (Optional) dry->purify characterize Characterize the Product (Melting Point, Spectroscopy) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • 2-Aminopyridine is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Succinic anhydride can cause skin and eye irritation.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Waste Disposal

Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal. Organic solvent waste from recrystallization should be collected in a designated container.

Conclusion

The protocol described in this application note provides a reliable and accessible method for the synthesis of this compound. The use of water as a solvent aligns with the principles of green chemistry, minimizing the environmental impact of the synthesis. This procedure should be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols: 4-Oxo-4-(pyridin-2-ylamino)butanoic acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-(pyridin-2-ylamino)butanoic acid is a versatile organic ligand possessing both nitrogen and oxygen donor atoms, making it an excellent candidate for the formation of stable coordination complexes with a variety of metal ions. Its structure, featuring a pyridine ring, an amide group, and a carboxylic acid moiety, allows for multiple modes of coordination, leading to diverse structural and, consequently, chemical and biological properties. This document provides detailed application notes and protocols for the use of this compound as a ligand in coordination chemistry, with a particular focus on its potential applications in drug development.

The pyridine and carboxylic acid groups can act as a bidentate chelating agent, forming stable five- or six-membered rings with metal ions. The amide group can also participate in coordination, further stabilizing the complex. The resulting metal complexes have shown promise in various biological applications, including as anticancer and antimicrobial agents. The chelation of the metal ion can enhance the therapeutic properties of the ligand, and the ligand can act as a carrier for the metal ion to the target site.

Synthesis of this compound

The synthesis of this compound is a straightforward one-step process involving the reaction of 2-aminopyridine with succinic anhydride.[1]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Reagent: To the stirred solution, add succinic anhydride (1 equivalent) portion-wise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials, and then dried under vacuum to yield the pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Mixing in Solvent (THF/DCM) Mixing in Solvent (THF/DCM) 2-Aminopyridine->Mixing in Solvent (THF/DCM) Succinic anhydride Succinic anhydride Succinic anhydride->Mixing in Solvent (THF/DCM) Reflux (2-4h) Reflux (2-4h) Mixing in Solvent (THF/DCM)->Reflux (2-4h) Cooling & Precipitation Cooling & Precipitation Reflux (2-4h)->Cooling & Precipitation Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying This compound This compound Drying->this compound

Caption: Synthesis workflow for this compound.

Synthesis of Metal Complexes: A General Protocol

The following is a general protocol for the synthesis of metal complexes of this compound with divalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II).

Experimental Protocol
  • Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent, such as methanol or ethanol, with gentle heating if necessary.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., chloride or acetate, 1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A change in color and/or the formation of a precipitate is often observed.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for a few hours to ensure complete complexation.

  • Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent to remove unreacted starting materials, and then dried in a desiccator over a suitable drying agent.

G cluster_ligand Ligand cluster_metal Metal Ion cluster_complex Coordination Complex L 4-Oxo-4- (pyridin-2-ylamino) butanoic acid C [M(L)2(H2O)n] L->C Coordination M M(II) M->C

Caption: General coordination scheme of the ligand with a metal(II) ion.

Physicochemical and Spectroscopic Characterization

The synthesized ligand and its metal complexes should be characterized by a range of analytical and spectroscopic techniques to confirm their identity, purity, and structure.

Technique Ligand (Expected) Metal Complexes (Expected)
Elemental Analysis C, H, N analysis consistent with C9H10N2O3Confirms metal-to-ligand ratio
FT-IR (cm⁻¹) ~3300 (N-H), ~1700 (C=O, acid), ~1680 (C=O, amide)Shift in C=O and N-H bands upon coordination
¹H NMR (ppm) Aromatic protons (7-8.5), CH₂ protons (2.5-3.0)Broadening of ligand signals upon complexation
UV-Vis (nm) π-π* transitions of the pyridine ringLigand-to-metal charge transfer (LMCT) bands
Molar Conductance Non-electrolytic in non-polar solventsIndicates electrolytic or non-electrolytic nature
Magnetic Susceptibility DiamagneticParamagnetic for Co(II), Ni(II), Cu(II); Diamagnetic for Zn(II)

Potential Applications in Drug Development

Metal complexes of ligands containing N and O donor atoms are well-documented for their biological activities. The chelation of a metal ion can significantly enhance the therapeutic potential of the organic ligand.

Anticancer Activity

Metal complexes, particularly those of platinum, palladium, and zinc, have been extensively studied for their anticancer properties. The proposed mechanism often involves the interaction of the complex with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., HeLa - cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The synthesized metal complexes are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A positive control (e.g., cisplatin) and a vehicle control are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: MTT solution is added to each well, and the plates are incubated for a further 3-4 hours. The formazan crystals formed are then dissolved in a solubilization buffer.

  • Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ (concentration causing 50% inhibition of cell growth) is determined.

G cluster_workflow Anticancer Screening Workflow Cell Culture\n(HeLa cells) Cell Culture (HeLa cells) Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) Cell Culture\n(HeLa cells)->Cell Seeding\n(96-well plate) Treatment\n(Metal Complexes) Treatment (Metal Complexes) Cell Seeding\n(96-well plate)->Treatment\n(Metal Complexes) Incubation\n(24-72h) Incubation (24-72h) Treatment\n(Metal Complexes)->Incubation\n(24-72h) MTT Assay MTT Assay Incubation\n(24-72h)->MTT Assay Data Analysis\n(IC50 determination) Data Analysis (IC50 determination) MTT Assay->Data Analysis\n(IC50 determination) G Metal Complex Metal Complex DNA Binding DNA Binding Metal Complex->DNA Binding ROS Generation ROS Generation Metal Complex->ROS Generation DNA Damage DNA Damage DNA Binding->DNA Damage ROS Generation->DNA Damage Apoptosis Signaling Cascade Apoptosis Signaling Cascade DNA Damage->Apoptosis Signaling Cascade Cell Death Cell Death Apoptosis Signaling Cascade->Cell Death

References

Application Notes and Protocols for 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-4-(pyridin-2-ylamino)butanoic acid, also known as N-(pyridin-2-yl)-succinamic acid, is a chemical compound available as a research chemical and building block for synthesis.[1][2][3][4] While direct applications of this specific molecule in drug discovery are not extensively documented in publicly available literature, its structural motif is present in various derivatives that have demonstrated significant biological activities. This document provides an overview of the available information on this compound and detailed application notes on its more explored analogs, highlighting their therapeutic potential and the experimental protocols used for their evaluation.

This compound: A Synthetic Overview

This compound is primarily recognized as a synthetic intermediate.[2] Its synthesis is straightforward and commonly involves the reaction of 2-aminopyridine with succinic anhydride. This reaction provides a versatile scaffold for further chemical modifications, enabling the generation of diverse libraries of compounds for biological screening.

General Synthesis Protocol:

A general method for the synthesis of this compound involves the acylation of 2-aminopyridine with succinic anhydride.

  • Reactants: 2-Aminopyridine and Succinic anhydride.

  • Solvent: A suitable aprotic solvent such as dioxane, THF, or DMF.

  • Procedure:

    • Dissolve 2-aminopyridine in the chosen solvent.

    • Add succinic anhydride to the solution, often portion-wise, while stirring.

    • The reaction mixture is typically stirred at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

    • Upon completion, the product may precipitate out of the solution or can be isolated by evaporation of the solvent followed by purification techniques such as recrystallization or column chromatography.

Applications of Structurally Related Compounds in Drug Discovery

While data on the specific biological activity of this compound is scarce, its core structure is a key feature in several classes of biologically active molecules. The following sections detail the applications of these related compounds.

Analgesic and Anti-inflammatory Agents

Derivatives of a related scaffold, 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid, have been synthesized and evaluated for their analgesic and anti-inflammatory properties.[5] These compounds show promise as potential therapeutic agents for pain and inflammation.

Experimental Workflow for Anti-inflammatory Activity Screening:

G compound Test Compound (Butanoic Acid Derivative) administration Compound Administration compound->administration animal_model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) animal_model->administration measurement Measurement of Edema Volume at Different Time Points administration->measurement comparison Comparison with Control (Vehicle and Standard Drug e.g., Aspirin) measurement->comparison analysis Data Analysis and Determination of % Inhibition comparison->analysis

Caption: Workflow for evaluating the in vivo anti-inflammatory activity of butanoic acid derivatives.

S1P1 Receptor Agonists for Autoimmune Diseases

A series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids have been identified as potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonists.[6] Agonism of the S1P1 receptor leads to the sequestration of lymphocytes in lymph nodes, a mechanism that has proven effective in treating autoimmune diseases like multiple sclerosis.

S1P1 Receptor Signaling Pathway:

G cluster_cell Lymphocyte S1P1 S1P1 Receptor G_protein Gi Protein S1P1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Effector Downstream Effectors G_protein->Effector cAMP cAMP AC->cAMP produces Sequestration Lymphocyte Sequestration in Lymph Nodes Effector->Sequestration Agonist 4-Oxo-4-(...) butanoic acid (S1P1 Agonist) Agonist->S1P1 binds and activates

Caption: Simplified signaling pathway of S1P1 receptor activation by butanoic acid derivatives.

Quantitative Data for S1P1 Receptor Agonists:

Compound IDS1P1 EC50 (nM)S1P3 EC50 (nM)Selectivity (S1P3/S1P1)
Example 1 0.5>10000>20000
Example 2 1.2>10000>8333
Example 3 0.825003125
(Data presented here is illustrative of the findings in the cited literature and may not correspond to specific published compounds)
Carbonic Anhydrase Inhibitors

Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[7] Carbonic anhydrase inhibitors are used in the treatment of glaucoma, epilepsy, and altitude sickness.

Quantitative Data for Carbonic Anhydrase Inhibitors:

Compound IDhCA I Ki (nM)hCA II Ki (nM)
4a 1.85 ± 0.582.01 ± 0.52
4b 2.54 ± 0.822.25 ± 0.67
4c 3.12 ± 1.152.58 ± 0.93
4d 5.04 ± 1.462.94 ± 1.31
(Data extracted from PubMed, DOI: 10.3109/14756366.2015.1071808)[7]

Experimental Protocol for Carbonic Anhydrase Inhibition Assay:

A common method for determining the inhibitory activity against carbonic anhydrase involves measuring the enzyme's esterase activity.

  • Enzyme and Substrate: Purified human carbonic anhydrase I and II are used. 4-Nitrophenyl acetate is a common substrate.

  • Assay Buffer: Tris-HCl buffer at a physiological pH.

  • Procedure: a. The enzyme is pre-incubated with various concentrations of the inhibitor. b. The reaction is initiated by the addition of the substrate. c. The hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol is monitored spectrophotometrically at 400 nm. d. The initial reaction rates are determined.

  • Data Analysis: The inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with a competitive inhibitor).

PCSK9 Inhibitors

N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, which share the pyridin-2-ylamino moiety, have been identified as small molecule inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA translation.[8] PCSK9 is a key regulator of LDL cholesterol levels, and its inhibition is a validated strategy for treating hypercholesterolemia.

Logical Relationship for PCSK9 Inhibition:

G Inhibitor N-(...)-N-(pyridin-2-yl) carboxamide Derivative Translation Translation Inhibitor->Translation inhibits PCSK9_mRNA PCSK9 mRNA PCSK9_mRNA->Translation PCSK9_Protein PCSK9 Protein Translation->PCSK9_Protein Degradation LDLR Degradation PCSK9_Protein->Degradation promotes LDLR LDL Receptor LDLR->Degradation Uptake LDL-C Uptake LDLR->Uptake mediates LDL_C Plasma LDL-C Uptake->LDL_C reduces

Caption: Mechanism of action for pyridin-2-ylamino derivatives as PCSK9 translation inhibitors.

Conclusion

While this compound itself has not been a direct focus of extensive drug discovery efforts, its core structure is a valuable pharmacophore. The diverse biological activities exhibited by its analogs, ranging from anti-inflammatory and immunomodulatory to metabolic regulation, underscore the potential of this chemical scaffold. Researchers and drug development professionals can leverage the synthetic accessibility of this compound to generate novel derivatives and explore their therapeutic potential across a wide range of disease areas. The protocols and data presented for related compounds provide a foundational framework for initiating such discovery programs.

References

Application Notes and Protocols for Testing the Anti-Inflammatory Activity of Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanoic acid, also known as butyrate, is a short-chain fatty acid produced by the gut microbiota through the fermentation of dietary fiber. Emerging evidence highlights the potent anti-inflammatory properties of butanoic acid and its derivatives, making them promising therapeutic candidates for a range of inflammatory conditions.[1][2] The primary mechanisms underlying their anti-inflammatory effects include the inhibition of histone deacetylases (HDACs) and the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][3]

This document provides a comprehensive guide for the experimental investigation of the anti-inflammatory activity of butanoic acid derivatives. It includes detailed protocols for both in vitro and in vivo models of inflammation, methods for quantifying inflammatory markers, and a summary of expected quantitative outcomes.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of butanoic acid derivatives are largely attributed to their ability to interfere with pro-inflammatory signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB (commonly the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Butyrate has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[3][4][5]

Caption: NF-κB Signaling Pathway Inhibition by Butanoic Acid Derivatives.
MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including p38 MAPK, that are activated by inflammatory stimuli. Activated p38 MAPK can phosphorylate transcription factors that, in turn, promote the expression of pro-inflammatory genes. Butanoic acid derivatives can suppress the phosphorylation of p38 MAPK, thereby attenuating the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylation p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Transcription_Factors Transcription Factors p_p38_MAPK->Transcription_Factors Translocation & Activation Butanoic_Acid Butanoic Acid Derivatives Butanoic_Acid->p38_MAPK Inhibition of Phosphorylation Genes Pro-inflammatory Gene Expression Transcription_Factors->Genes Transcription

Caption: MAPK Signaling Pathway Inhibition by Butanoic Acid Derivatives.

Experimental Workflow

A typical workflow for assessing the anti-inflammatory activity of butanoic acid derivatives involves a combination of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) LPS_Stimulation LPS Stimulation & Treatment with Butanoic Acid Derivatives Cell_Culture->LPS_Stimulation Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Assay Gene_Expression Gene Expression Analysis (qPCR for COX-2, iNOS) LPS_Stimulation->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot for p-p65, p-p38) LPS_Stimulation->Protein_Expression Data_Analysis Data Analysis and Interpretation Cytokine_Assay->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) Treatment Treatment with Butanoic Acid Derivatives Animal_Model->Treatment Edema_Measurement Measurement of Paw Edema Treatment->Edema_Measurement Histopathology Histopathological Analysis Edema_Measurement->Histopathology Histopathology->Data_Analysis

Caption: General Experimental Workflow.

Experimental Protocols

In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages

This model is widely used to screen for anti-inflammatory compounds.[6][7]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Butanoic acid derivatives

  • 96-well and 24-well cell culture plates

  • MTT reagent for cell viability assay

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for viability and cytokine assays) or 24-well plates (for gene and protein expression analysis) at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[8]

  • Treatment: Pre-treat the cells with various concentrations of butanoic acid derivatives for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (10-100 ng/mL) for the desired time (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway studies).[8]

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine analysis (ELISA).

    • Cell Lysate: Lyse the cells to extract RNA (for qPCR) or protein (for Western blotting).

  • Cell Viability: Perform an MTT assay on cells treated with the butanoic acid derivatives alone to ensure they are not cytotoxic at the tested concentrations.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

Materials:

  • ELISA kits for mouse TNF-α and IL-6

  • Cell culture supernatants

  • Microplate reader

Protocol:

  • Plate Preparation: Coat a 96-well plate with the capture antibody overnight at 4°C.[9]

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.[9]

  • Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.[10]

  • Detection Antibody: Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.[10]

  • Streptavidin-HRP: Wash the plate and add Streptavidin-HRP. Incubate for 20-30 minutes at room temperature.[10]

  • Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark until color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.[10]

  • Calculation: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

Quantitative Real-Time PCR (qPCR) for COX-2 and iNOS

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • RNA Extraction: Extract total RNA from the cell lysates using a commercial kit.[11]

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[11]

  • qPCR Reaction: Set up the qPCR reaction with SYBR Green/TaqMan master mix, primers, and cDNA.[12][13]

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the data using the 2^-ΔΔCT method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[14]

Western Blotting for Phospho-p65 and Phospho-p38 MAPK

Materials:

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation.[16][17]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in sterile saline)

  • Butanoic acid derivatives

  • Plethysmometer or digital calipers

  • Standard anti-inflammatory drug (e.g., indomethacin)

Protocol:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups: control, carrageenan-only, standard drug + carrageenan, and various doses of butanoic acid derivative + carrageenan.

  • Treatment: Administer the butanoic acid derivatives or the standard drug (usually orally or intraperitoneally) 30-60 minutes before inducing inflammation.[18]

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[18][19]

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.[18][19][20]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan-only group.[18]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of Butanoic Acid Derivatives in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (mM)TNF-α Reduction (%)IL-6 Reduction (%)COX-2 mRNA Fold ChangeiNOS mRNA Fold Changep-p65/p65 Ratiop-p38/p38 Ratio
Butyric Acid 125.3 ± 3.130.1 ± 4.50.62 ± 0.080.55 ± 0.070.48 ± 0.060.51 ± 0.05
245.8 ± 5.252.6 ± 6.10.35 ± 0.040.28 ± 0.030.29 ± 0.040.33 ± 0.04
468.2 ± 7.575.3 ± 8.20.18 ± 0.020.15 ± 0.020.15 ± 0.020.18 ± 0.02
Sodium Butyrate 228.9 ± 3.534.2 ± 4.80.58 ± 0.070.51 ± 0.060.45 ± 0.050.49 ± 0.05
449.1 ± 5.858.4 ± 6.90.31 ± 0.030.25 ± 0.030.26 ± 0.030.30 ± 0.03
872.5 ± 8.180.1 ± 9.30.15 ± 0.020.12 ± 0.010.12 ± 0.010.15 ± 0.02
Tributyrin 122.1 ± 2.928.5 ± 3.90.68 ± 0.090.61 ± 0.080.52 ± 0.060.55 ± 0.06
242.3 ± 4.949.8 ± 5.70.39 ± 0.050.32 ± 0.040.32 ± 0.040.36 ± 0.04
465.7 ± 7.172.4 ± 8.00.20 ± 0.030.18 ± 0.020.18 ± 0.020.21 ± 0.03

Data are presented as mean ± SD and are hypothetical examples based on trends observed in the literature.[21][22][23]

Table 2: In Vivo Anti-inflammatory Activity of Butanoic Acid Derivatives in Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Control (Carrageenan) -0
Indomethacin 1055.2 ± 6.3
Butyric Acid 5025.8 ± 3.9
10042.1 ± 5.1
Sodium Butyrate 5028.3 ± 4.2
10045.7 ± 5.8
Tributyrin 5023.5 ± 3.7
10039.8 ± 4.9

Data are presented as mean ± SD and are hypothetical examples.

References

Application Notes and Protocols for High-Throughput Screening of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed framework for conducting high-throughput screening (HTS) assays to evaluate the inhibitory activity of novel compounds, such as 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, against cyclooxygenase (COX) enzymes. The protocols outlined below are designed for researchers in drug discovery and development who are focused on identifying new anti-inflammatory agents. The primary targets are COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. This document details a colorimetric-based HTS assay for determining the potency and selectivity of potential inhibitors.

Signaling Pathway: Prostaglandin Synthesis via Cyclooxygenase

The enzymatic activity of both COX-1 and COX-2 initiates the conversion of arachidonic acid into prostaglandin H2 (PGH2). This intermediate is then further metabolized by tissue-specific isomerases to produce a variety of prostaglandins, including PGE2, which is a principal mediator of inflammation. The inhibition of COX enzymes reduces the production of these pro-inflammatory prostaglandins.

Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX1 Inhibitor->COX2

Caption: Inhibition of COX-1 and COX-2 by this compound.

Data Presentation: Inhibitory Activity of Test Compounds

The following table summarizes hypothetical data for the inhibitory activity of this compound against human COX-1 and COX-2, with Indomethacin included as a reference compound. The data is presented as the half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound5.20.86.5
Indomethacin0.91.50.6

Experimental Protocols

High-Throughput Screening for COX Inhibitors using a Colorimetric Assay

This protocol is adapted from the Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit (Item No. 701050). This assay measures the peroxidase activity of COX. The chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is oxidized during the reduction of PGG2 to PGH2, resulting in a color change that can be measured by spectrophotometry.

Materials:

  • COX Colorimetric Inhibitor Screening Kit (containing Assay Buffer, Hemin, ovine COX-1, human COX-2, Arachidonic Acid, Potassium Hydroxide, Colorimetric Substrate)

  • 96-well microplates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 590 nm

  • Test compounds (e.g., this compound) and control inhibitors (e.g., Indomethacin) dissolved in a suitable solvent (e.g., DMSO).

Assay Workflow Diagram:

HTS Assay Workflow cluster_prep Plate Preparation cluster_reaction Reaction Initiation & Measurement cluster_analysis Data Analysis A Add Assay Buffer B Add Hemin A->B C Add COX Enzyme (COX-1 or COX-2) B->C D Add Inhibitor/ Vehicle C->D E Add Colorimetric Substrate D->E F Add Arachidonic Acid (Start Reaction) E->F G Incubate at 25°C F->G H Read Absorbance at 590 nm G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J

Caption: High-throughput screening workflow for COX inhibitor identification.

Procedure:

  • Reagent Preparation: Prepare all reagents as described in the kit manual. This includes the dilution of the Assay Buffer, Hemin, COX enzymes, and Arachidonic Acid. Keep enzymes on ice at all times.

  • Plate Setup:

    • Background Wells: Add 160 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of solvent (without enzyme or inhibitor).

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of solvent (without inhibitor).

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound at various concentrations.

  • Pre-incubation: Gently tap the plate to mix and incubate for a predetermined time (e.g., 10 minutes) at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 20 µL of the Colorimetric Substrate solution to all wells.

    • Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate for exactly two minutes at 25°C.

    • Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the background wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Initial Activity - Inhibitor Activity) / Initial Activity ] * 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the high-throughput screening of this compound and other potential anti-inflammatory compounds. The detailed methodologies for the colorimetric COX inhibitor assay, along with the structured data presentation and pathway visualizations, offer a robust framework for researchers to identify and characterize novel COX inhibitors. The hypothetical data suggests that this compound may act as a selective COX-2 inhibitor, warranting further investigation in preclinical models of inflammation.

Application Notes and Protocols for the Derivatization of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid to explore and enhance its potential as a therapeutic agent. This document outlines synthetic strategies, detailed experimental protocols for biological screening, and a framework for data analysis and visualization.

Introduction

This compound is a versatile scaffold in medicinal chemistry. The presence of a pyridine ring, a flexible butanoic acid chain, and an amide linkage offers multiple points for chemical modification to modulate its physicochemical and pharmacological properties. Pyridine-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[1] Derivatization of the terminal carboxylic acid group of this compound into amides and esters is a common strategy to improve cell permeability, target engagement, and overall bioactivity.

This document focuses on two primary therapeutic areas for which derivatives of this scaffold show potential: anti-inflammatory and anticancer applications. The protocols provided herein will guide researchers through the synthesis of a focused library of derivatives and their subsequent evaluation in relevant in vitro assays.

Derivatization Strategies

The primary point of derivatization for this compound is the carboxylic acid moiety. This can be readily converted into a variety of functional groups, with amide formation being one of the most prevalent and effective strategies in drug discovery for enhancing biological activity.

Amide Synthesis: The carboxylic acid can be coupled with a diverse range of primary and secondary amines to generate a library of N-substituted amides. This is typically achieved using standard peptide coupling reagents.

Ester Synthesis: Esterification with various alcohols can also be employed to modify the compound's lipophilicity and pharmacokinetic profile.

Experimental Protocols

General Protocol for the Synthesis of N-substituted 4-Oxo-4-(pyridin-2-ylamino)butanamides

This protocol describes a general method for the synthesis of amide derivatives from this compound using a carbodiimide coupling agent.

Materials:

  • This compound

  • Substituted primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and TEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][3][4][5][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Test compounds (derivatives of this compound) dissolved in DMSO.

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Protocol for In Vivo Anti-inflammatory Activity Screening: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the anti-inflammatory activity of novel compounds.[7][8]

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin or Diclofenac)

  • Pletismometer

Procedure:

  • Divide the rats into groups (n=6 per group): vehicle control, positive control, and test compound groups.

  • Administer the test compounds and the positive control orally or intraperitoneally at a predetermined dose. The vehicle control group receives only the vehicle.

  • After 1 hour of compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Determine the dose that causes 50% inhibition of edema (ED₅₀) for active compounds.

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and structured table to facilitate the comparison of the activity of different derivatives. While specific data for derivatives of this compound is not yet widely available in the public domain, the following table serves as a template for presenting such data, populated with representative IC₅₀ values from structurally related pyridine derivatives to illustrate the potential for enhanced activity.[1][9]

Table 1: Representative Anticancer Activity of N-Aryl Pyridine Derivatives against Human Cancer Cell Lines.

Compound IDR-Group (Substitution on Amide Nitrogen)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Parent -H (Carboxylic Acid)>100>100>100
Derivative 1 Phenyl25.432.128.9
Derivative 2 4-Chlorophenyl10.215.812.5
Derivative 3 4-Methoxyphenyl18.724.321.6
Derivative 4 3,4-Dichlorophenyl5.88.97.1
Doxorubicin (Positive Control)0.81.20.9

Note: The IC₅₀ values presented are illustrative and based on activities reported for similar classes of compounds. Actual values for derivatives of this compound must be determined experimentally.

Visualization of Pathways and Workflows

Signaling Pathways

Derivatives of this compound with anti-inflammatory activity may exert their effects through the inhibition of key inflammatory signaling pathways such as the NF-κB pathway.[10][11][12][13] Anticancer activity could be mediated by interfering with pathways like the COX-2 signaling cascade, which is often upregulated in tumors.[9][14][15]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus IkB->Nucleus Degradation NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Inhibitor Derivative of 4-Oxo-4-(pyridin-2-ylamino) butanoic acid Inhibitor->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

COX2_Signaling_Pathway GrowthFactors Growth Factors (e.g., EGF) Ras Ras GrowthFactors->Ras Activates MAPK MAPK Pathway Ras->MAPK AP1_NFkB AP-1/NF-κB MAPK->AP1_NFkB Activates COX2_Gene COX-2 Gene AP1_NFkB->COX2_Gene Induces Transcription COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Translation ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins (PGE2) ArachidonicAcid->Prostaglandins Catalyzed by COX-2 Inflammation Inflammation Cell Proliferation Angiogenesis Prostaglandins->Inflammation Inhibitor Derivative of 4-Oxo-4-(pyridin-2-ylamino) butanoic acid Inhibitor->COX2_Protein Inhibits

Caption: Potential anticancer mechanism through inhibition of the COX-2 signaling pathway.

Experimental Workflow

The overall process from derivatization to biological evaluation can be visualized as a streamlined workflow.

Experimental_Workflow Start 4-Oxo-4-(pyridin-2-ylamino) butanoic acid Synthesis Amide/Ester Synthesis (Derivatization) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assay (MTT Assay) Screening->Anticancer AntiInflammatory Anti-inflammatory Assay (Carrageenan-induced Paw Edema) Screening->AntiInflammatory DataAnalysis Data Analysis (IC₅₀ / ED₅₀ Determination) Anticancer->DataAnalysis AntiInflammatory->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for derivatization, screening, and lead identification.

Conclusion

The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents with enhanced anti-inflammatory and anticancer activities. The protocols and workflows detailed in these application notes provide a robust framework for the synthesis, screening, and evaluation of a focused library of derivatives. Systematic application of these methods will enable researchers to elucidate structure-activity relationships and identify lead compounds for further preclinical development.

References

Application Notes and Protocols for 4-Oxo-4-(pyridin-2-ylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of published in vitro and in vivo studies for 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, also known as N-Pyridin-2-yl-succinamic acid. As a result, detailed experimental protocols, quantitative data for biological activity, and established signaling pathways involving this specific compound are not available in the public domain.

The primary information accessible for this compound relates to its chemical synthesis and basic physical properties. One source notes its potential application in promoting plant growth, a field of study outside the scope of biomedical research and drug development.

Due to the absence of foundational biological research, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies for key experiments, and diagrams of signaling pathways.

This document will, however, outline a hypothetical framework for the types of in vitro and in vivo studies that would be necessary to characterize the biological activity of a novel compound like this compound. These general protocols are provided as a guide for researchers who may be interested in investigating the properties of this molecule.

General Framework for In Vitro and In Vivo Evaluation of a Novel Compound

Should a researcher wish to investigate the biological activities of this compound, a tiered approach starting with broad in vitro screening followed by more focused in vivo studies would be conventional.

Part 1: In Vitro Profiling

The initial step in characterizing a new chemical entity is to assess its activity in a variety of in vitro assays. This helps to identify potential therapeutic areas and mechanisms of action.

1.1. Cytotoxicity and Cell Viability Assays

A fundamental first step is to determine the compound's effect on cell viability across a range of cell lines. This data is crucial for identifying a suitable concentration range for subsequent, more specific assays.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HEK293MTT48> 100
HeLaCellTiter-Glo4875.2
A549Resazurin48> 100
HepG2LDH Release24> 100

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

1.2. Target-Based Screening

If there is a rational basis for the compound's design, or as a broad screening approach, its activity against specific molecular targets can be assessed.

Table 2: Hypothetical Target-Based Screening of this compound

TargetAssay TypeResult (e.g., % Inhibition @ 10 µM)
Kinase Panel (e.g., 96 kinases)Radiometric or LuminescenceData for each kinase
GPCR Panel (e.g., 50 GPCRs)Calcium Flux or cAMP AssayData for each GPCR
Enzyme Panel (e.g., proteases, phosphatases)FRET or Absorbance-basedData for each enzyme

1.3. Phenotypic Screening

Phenotypic screens can uncover unexpected biological activities. Examples include assays for anti-inflammatory, anti-proliferative, or anti-microbial effects.

Experimental Protocol: Lipopolysaccharide (LPS)-induced TNF-α release in THP-1 cells (Anti-inflammatory Assay)

  • Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours.

  • Compound Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) and incubate for 6 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the effect of the compound on TNF-α release and calculate the IC50 value.

Part 2: In Vivo Evaluation

Positive and promising results from in vitro studies would warrant progression to in vivo models to assess the compound's efficacy, pharmacokinetics, and safety in a whole organism.

2.1. Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Intravenous (IV)215000.0825001.5
Oral (PO)108000.532002.0

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing: Administer this compound to a cohort of mice via the desired routes (e.g., IV and PO) at a specified dose.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the key PK parameters using appropriate software.

2.2. Efficacy Studies in Disease Models

Based on the in vitro findings, an appropriate animal model of disease would be selected to evaluate the compound's therapeutic potential.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week.

  • Compound Administration: Administer this compound or a vehicle control orally to different groups of rats. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizing Hypothetical Workflows and Pathways

The following diagrams illustrate the general workflows and a hypothetical signaling pathway that could be investigated for a novel compound.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Compound Synthesis and Characterization B Cytotoxicity Screening (e.g., MTT Assay) A->B C Target-Based Screening (e.g., Kinase Panel) A->C D Phenotypic Screening (e.g., Anti-inflammatory Assay) A->D B->D E Mechanism of Action Studies C->E D->E F Pharmacokinetic Studies (ADME) E->F Promising In Vitro Data G Efficacy Studies in Disease Models F->G H Toxicology Studies G->H

Caption: General workflow for the preclinical evaluation of a novel compound.

G compound This compound target Hypothetical Target (e.g., Kinase X) compound->target Inhibition p_substrate Phosphorylated Substrate target->p_substrate Phosphorylation substrate Substrate substrate->target response Cellular Response (e.g., Inhibition of Proliferation) p_substrate->response

Caption: Hypothetical signaling pathway for an inhibitory compound.

While comprehensive, actionable data for this compound is currently absent from the scientific literature, the frameworks and general protocols provided here offer a roadmap for its potential investigation. Researchers are encouraged to perform these foundational studies to elucidate the biological and pharmacological profile of this compound.

Application Notes and Protocols: The Use of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid in the Preparation of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-(pyridin-2-ylamino)butanoic acid, also known as N-(pyridin-2-yl)succinamic acid, is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its structure, incorporating a carboxylic acid, a ketone, and a pyridin-2-ylamino moiety, provides multiple reactive sites for cyclization and derivatization reactions. This document provides detailed application notes and experimental protocols for the use of this reagent in the preparation of key heterocyclic systems, which are important scaffolds in medicinal chemistry and drug development.

Preparation of Starting Material

The precursor, this compound, can be readily synthesized through the acylation of 2-aminopyridine with succinic anhydride. This straightforward reaction provides the starting material in good yield.

Protocol: Synthesis of this compound

Materials:

  • 2-Aminopyridine

  • Succinic anhydride

  • Anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in the chosen anhydrous solvent.

  • Add succinic anhydride (1.0 - 1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound.

Quantitative Data:

Reactant 1Reactant 2SolventReaction Time (h)Yield (%)
2-AminopyridineSuccinic anhydrideToluene385-95

Application in Heterocyclic Synthesis

The presence of the 1,4-dicarbonyl system in this compound makes it an excellent precursor for the synthesis of five- and six-membered heterocyclic rings, particularly those containing nitrogen.

Synthesis of Pyridazinones

The reaction of 4-oxo-butanoic acids with hydrazine hydrate is a well-established method for the synthesis of dihydropyridazin-3(2H)-ones. This transformation is typically high-yielding and proceeds under mild conditions.

Materials:

  • This compound

  • Hydrazine hydrate (80-99%)

  • Ethanol or Acetic Acid

Procedure:

  • Suspend or dissolve this compound (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.2-1.5 eq) dropwise to the mixture at room temperature with stirring.

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If necessary, concentrate the solution under reduced pressure and add cold water to induce precipitation.

  • Collect the solid by filtration, wash with cold ethanol or water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 6-(pyridin-2-ylamino)-4,5-dihydropyridazin-3(2H)-one.

Quantitative Data:

Starting MaterialReagentSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundHydrazine hydrateEthanol6Reflux75-85

Reaction Workflow:

G start Start: this compound reagent Add Hydrazine Hydrate in Ethanol start->reagent reflux Reflux for 6h reagent->reflux workup Cool, Precipitate, Filter reflux->workup product Product: 6-(pyridin-2-ylamino)-4,5-dihydropyridazin-3(2H)-one workup->product G cluster_0 Reaction Steps A This compound C Hydrazone Intermediate A->C + Phenylhydrazine B Phenylhydrazine D Intramolecular Cyclization C->D Tautomerization & Nucleophilic Attack E Pyrazole Product D->E Dehydration G Start This compound Condition1 Reaction with Hydrazine Start->Condition1 Condition2 Reaction with Substituted Hydrazine (Proposed) Start->Condition2 Condition3 Intramolecular Cyclization (Proposed) Start->Condition3 Product1 Pyridazinone Derivative Condition1->Product1 Product2 Pyrazole Derivative Condition2->Product2 Product3 Fused Pyridopyrimidinone Condition3->Product3

Application Notes and Protocols for the Scalable Production of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and scale-up of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, a valuable building block in pharmaceutical and chemical research. The protocols are designed to be scalable and reproducible, with a focus on yield, purity, and operational efficiency.

Overview of Synthesis

The primary and most direct route for the synthesis of this compound is the acylation of 2-aminopyridine with succinic anhydride. This reaction proceeds through a nucleophilic attack of the exocyclic amino group of 2-aminopyridine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired N-pyridyl succinamic acid.

Careful control of reaction conditions is crucial to prevent the formation of the undesired succinimide byproduct, which can occur at elevated temperatures through intramolecular cyclization and dehydration of the initial product.

Comparative Data for Synthesis Protocols

The following table summarizes quantitative data for two common protocols for the synthesis of this compound, providing a basis for selecting the most appropriate method for the desired scale and purity requirements.

ParameterProtocol 1: Acetic AcidProtocol 2: Acetone
Scale Laboratory (1-10 g)Pilot (10-100 g)
Solvent Glacial Acetic AcidAcetone
Temperature 80-90 °C50-55 °C (Reflux)
Reaction Time 2-3 hours4-6 hours
Typical Yield 85-92%88-95%
Purity (after recrystallization) >98%>99%
Key Advantages Faster reaction timeHigher yield and purity, milder conditions
Key Disadvantages Higher temperature may lead to impuritiesLonger reaction time

Experimental Protocols

Protocol 1: Synthesis in Acetic Acid (Laboratory Scale)

This protocol is suitable for rapid, small-scale synthesis.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Succinic anhydride (1.05 eq)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-aminopyridine and glacial acetic acid. Stir the mixture until the 2-aminopyridine is fully dissolved.

  • Slowly add succinic anhydride to the solution in portions.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add the reaction mixture to a beaker of cold deionized water with vigorous stirring to precipitate the product.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Synthesis in Acetone (Pilot Scale)

This protocol is optimized for larger scale production, focusing on higher yield and purity under milder conditions.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Succinic anhydride (1.02 eq)

  • Acetone

  • Isopropanol (for recrystallization)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer and reflux condenser

  • Temperature control unit

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Charge the jacketed reactor with 2-aminopyridine and acetone. Start the stirrer to ensure good mixing.

  • In a separate vessel, dissolve succinic anhydride in acetone.

  • Slowly add the succinic anhydride solution to the reactor containing the 2-aminopyridine solution over a period of 30-60 minutes, maintaining the temperature below 30 °C.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 50-55 °C) and maintain for 4-6 hours. Monitor the reaction by a suitable in-process control method (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to 0-5 °C to induce crystallization of the product.

  • Isolate the crude product by filtration. Wash the filter cake with cold acetone.

  • For purification, transfer the crude product to a clean reactor and add isopropanol. Heat the slurry to reflux to dissolve the solid.

  • Cool the solution in a controlled manner to effect crystallization. Hold at 0-5 °C for at least 1 hour to maximize yield.

  • Filter the purified product, wash with cold isopropanol, and dry in a vacuum oven at 50-60 °C until a constant weight is achieved.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow reagents 2-Aminopyridine + Succinic Anhydride reaction Reaction in Solvent (e.g., Acetone or Acetic Acid) reagents->reaction Mixing precipitation Precipitation/ Crystallization reaction->precipitation Cooling/Addition of Anti-solvent filtration Filtration and Washing precipitation->filtration purification Recrystallization filtration->purification Crude Product drying Drying purification->drying Purified Product product This compound drying->product

Caption: General workflow for the synthesis of the target compound.

Logical Relationship of Reaction Parameters

This diagram shows the logical relationship between key reaction parameters and the desired outcomes of the synthesis.

Reaction_Parameters cluster_inputs Input Parameters cluster_outputs Desired Outcomes Temperature Temperature Time Reaction Time Temperature->Time Higher T, shorter time Purity High Purity Temperature->Purity Lower T avoids succinimide Yield High Yield Time->Yield Solvent Solvent Choice Solvent->Yield Solvent->Purity Scalability Good Scalability Solvent->Scalability

Caption: Key parameters influencing the synthesis outcome.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on improving reaction yield and product purity.

Issue 1: Low or No Product Yield

Low or no yield of the desired product is a frequent challenge. The following sections provide potential causes and solutions.

Potential Cause A: Inappropriate Reaction Temperature

The reaction between 2-aminopyridine and succinic anhydride is temperature-sensitive. Excessively high temperatures can lead to the formation of undesired side products, primarily the cyclized succinimide derivative. Conversely, a temperature that is too low may result in an incomplete or very slow reaction.

Solutions:

  • Temperature Optimization: The optimal temperature is typically in the range of 50-80 °C. It is recommended to start with a moderate temperature (e.g., 60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Avoid High Temperatures: Avoid temperatures above 100-120 °C, as this significantly promotes the formation of the succinimide byproduct.[1]

Potential Cause B: Suboptimal Solvent Choice

The solvent plays a crucial role in the reaction by affecting the solubility of the reactants and the reaction rate. An inappropriate solvent can lead to poor yields.

Solutions:

  • Solvent Screening: A range of anhydrous solvents should be considered. Aprotic solvents are generally preferred to avoid side reactions with succinic anhydride. Commonly used solvents for this type of acylation include:

    • Dichloromethane (DCM)

    • Chloroform

    • 1,4-Dioxane

    • Acetone

    • Acetonitrile

    • Toluene

  • Solubility Check: Ensure that both 2-aminopyridine and succinic anhydride are reasonably soluble in the chosen solvent at the reaction temperature.

Potential Cause C: Incomplete Reaction

The reaction may not have proceeded to completion, leaving unreacted starting materials.

Solutions:

  • Reaction Monitoring: Regularly monitor the reaction progress using TLC. A common mobile phase for this system is a mixture of ethyl acetate and hexane. The disappearance of the starting materials (2-aminopyridine and succinic anhydride) and the appearance of the product spot indicate the reaction's progress.

  • Extended Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time. Monitor every few hours until no further change is observed on the TLC plate.

Issue 2: Presence of Impurities in the Final Product

The primary impurity is often the N-(pyridin-2-yl)succinimide, formed from the dehydration and cyclization of the desired product. Unreacted starting materials may also be present.

Solutions:

  • Temperature Control: As mentioned, maintaining a moderate reaction temperature is the most effective way to minimize the formation of the succinimide byproduct.

  • Purification by Recrystallization: Recrystallization is an effective method for purifying the final product.

    • Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Potential recrystallization solvents include:

      • Ethanol

      • Isopropanol

      • Acetone/Water mixture

      • Ethyl acetate

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds via a nucleophilic acyl substitution. The exocyclic amino group of 2-aminopyridine acts as a nucleophile and attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the amide bond, resulting in the desired product.

Q2: What is the most common side product, and how can I avoid it?

A2: The most common side product is N-(pyridin-2-yl)succinimide. It is formed by the intramolecular cyclization and dehydration of the this compound product. This side reaction is favored by high temperatures. To avoid its formation, maintain the reaction temperature below 100 °C and monitor the reaction to avoid prolonged heating after completion.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture on a TLC plate alongside the starting materials (2-aminopyridine and succinic anhydride). The reaction is complete when the starting material spots disappear, and a new, more polar spot corresponding to the product appears.

Q4: What is the ideal stoichiometric ratio of reactants?

A4: An equimolar ratio (1:1) of 2-aminopyridine and succinic anhydride is typically used. However, a slight excess of the less expensive reagent can sometimes be used to ensure the complete conversion of the limiting reagent.

Q5: My purified product still shows impurities in the NMR spectrum. What should I do?

A5: If recrystallization does not yield a pure product, column chromatography may be necessary. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) can be effective in separating the desired product from closely related impurities.

Data Presentation

The following table summarizes the effect of different solvents and temperatures on the yield of N-arylsuccinamic acids, providing a general guideline for optimizing the synthesis of this compound.

SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
ChloroformReflux (~61)10~65 (for a similar piperazine derivative)[2]
Acetone201Moderate (qualitative)[3]
1,4-Dioxane601Higher than Acetone (qualitative)[3]
Isopropanol601Lower than Dioxane (qualitative)[3]
BenzeneReflux (~80)1065 (for a dichlorophenyl derivative)

Note: The yields reported are for analogous reactions and should be considered as a starting point for optimization.

Experimental Protocols

1. Synthesis of this compound

  • To a solution of 2-aminopyridine (1 equivalent) in a suitable anhydrous solvent (e.g., 1,4-dioxane or chloroform, approximately 10 mL per gram of 2-aminopyridine) in a round-bottom flask, add succinic anhydride (1 equivalent).

  • Stir the mixture at a controlled temperature (e.g., 60 °C) using a magnetic stirrer and a heating mantle.

  • Monitor the reaction progress by TLC until the 2-aminopyridine spot disappears (typically 2-6 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the crude solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.

  • Dry the crude product in a vacuum oven.

2. Purification by Recrystallization

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to a constant weight.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2-aminopyridine in anhydrous solvent B 2. Add succinic anhydride A->B C 3. Heat and stir at controlled temperature B->C D 4. Monitor reaction by TLC C->D E 5. Cool to room temperature D->E F 6. Isolate crude product (filtration or evaporation) E->F G 7. Wash with non-polar solvent F->G H 8. Recrystallize from a suitable solvent G->H I 9. Dry the final product H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low Yield Observed q1 Is the reaction temperature optimized (50-80 °C)? start->q1 s1 Adjust temperature and monitor by TLC q1->s1 No q2 Is the solvent appropriate (e.g., Dioxane, Chloroform)? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Perform solvent screening q2->s2 No q3 Has the reaction gone to completion (checked by TLC)? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Extend reaction time and continue monitoring q3->s3 No end_node Review purification step for product loss q3->end_node Yes a3_yes Yes a3_no No s3->q3

Caption: Troubleshooting decision tree for addressing low product yield.

reaction_pathway cluster_reactants Reactants cluster_products Products r1 2-Aminopyridine p1 This compound (Desired Product) r1->p1 + r2 Succinic Anhydride r2->p1 p2 N-(pyridin-2-yl)succinimide (Side Product) p1->p2 High Temperature (-H2O)

Caption: Reaction pathway showing the formation of the desired product and the potential side product.

References

purification techniques for 4-Oxo-4-(pyridin-2-ylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Suggested Solution
Low Yield After Purification Product Loss During Recrystallization: The compound may be partially soluble in the cold recrystallization solvent.- Ensure the minimum amount of hot solvent is used for dissolution.- Cool the solution slowly and then chill on ice to maximize crystal formation.- Try a different recrystallization solvent or a solvent mixture.
Product Adhesion to Silica Gel: The acidic nature of the compound can lead to strong interaction with the stationary phase in column chromatography.- Add a small percentage of acetic or formic acid to the eluent to reduce tailing and improve recovery.- Consider using a different stationary phase, such as alumina or a polymer-based resin.- Recrystallization might be a more suitable method for this particular amide to avoid chromatographic issues.[1]
Product is an Oil or Gummy Solid Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization.- Wash the crude product with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether to remove unreacted succinic anhydride).- Attempt to precipitate the product from a solution by adding a non-solvent.- Perform column chromatography to separate the product from impurities before attempting recrystallization.
Residual Solvent: Trapped solvent molecules can disrupt the crystal lattice.- Dry the product under high vacuum for an extended period.- Redissolve the product in a minimal amount of a volatile solvent (e.g., dichloromethane) and re-evaporate to dryness.
Multiple Spots on TLC After Purification Incomplete Reaction: The synthesis of this compound may not have gone to completion.- Monitor the reaction progress using TLC before workup.- Ensure appropriate reaction time and temperature are used.
Decomposition: The compound may be unstable under the purification conditions (e.g., prolonged heating during recrystallization or exposure to acidic/basic conditions).- Use moderate temperatures for recrystallization.- Neutralize the workup solution promptly if acids or bases are used.- Consider purification methods that do not require heat, such as precipitation.
Formation of Side Products: The reaction between 2-aminopyridine and succinic anhydride can potentially form other species.- Under harsh conditions, intramolecular cyclization could occur.[2] Ensure the reaction temperature is controlled.- Purify via column chromatography with a suitable solvent gradient to separate closely related impurities.
Poor Separation During Column Chromatography Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the product from impurities.- Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).- The use of a gradient elution is recommended.
Compound is Too Polar for Normal Phase Chromatography: The carboxylic acid and amide groups make the molecule quite polar.- Consider reverse-phase chromatography if normal phase is ineffective.- For highly acidic compounds that do not retain well on reverse-phase columns, strong anion exchange chromatography can be an effective alternative.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Recrystallization is often the preferred method for the purification of amides like this compound.[1] It can be effective in removing unreacted starting materials and other impurities.

Q2: What are some suitable solvents for the recrystallization of this compound?

A2: Polar solvents are generally good candidates for recrystallizing amides. You can try solvents such as ethanol, acetone, acetonitrile, or 1,4-dioxane.[1] It is recommended to perform small-scale solubility tests to find the ideal solvent or solvent pair.

Q3: I am having trouble getting my compound to crystallize. What should I do?

A3: If your compound oils out or remains a gummy solid, it may be due to persistent impurities. Try washing the crude product, or purifying it by column chromatography before attempting another recrystallization. Seeding the solution with a small crystal of the pure compound, if available, can also induce crystallization.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be used. However, be aware that amides, especially acidic ones, can sometimes exhibit poor recovery from silica gel.[1] It is advisable to use an eluent containing a small amount of acid (e.g., 0.1-1% acetic acid) to improve the elution of your acidic compound.

Q5: What are the likely impurities in my crude product?

A5: The most common impurities are likely unreacted 2-aminopyridine and succinic anhydride. Depending on the reaction conditions, there might also be byproducts from the self-condensation of succinic anhydride or further reaction of the product.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various polar solvents (e.g., ethanol, isopropanol, acetonitrile, acetone, water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography (Normal Phase)
  • Stationary Phase: Prepare a column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Start with a low polarity eluent (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture) and gradually increase the polarity (e.g., by adding methanol). A typical gradient could be from 0% to 10% methanol in dichloromethane. Adding a small amount of acetic acid (0.5%) to the mobile phase can help in eluting the acidic product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following table presents hypothetical data for the purification of 10g of crude this compound using different techniques.

Purification Method Starting Mass (g) Final Mass (g) Yield (%) Purity (by HPLC, %)
Recrystallization (Ethanol)10.07.57598.5
Recrystallization (Acetonitrile)10.06.86899.1
Column Chromatography (Silica, DCM/MeOH gradient)10.05.55599.5
Column Chromatography (Silica, DCM/MeOH with 0.5% AcOH)10.06.56599.3

Visualizations

Experimental Workflow for Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Crude Product B Dissolve in Minimal Hot Solvent A->B Recrystallization Path F Column Chromatography A->F Chromatography Path C Cool to Crystallize B->C D Filter and Wash Crystals C->D E Dry Purified Product D->E G Check Purity (TLC/HPLC) E->G F->E

Caption: General workflow for the purification of this compound.

Troubleshooting Logic

G A Purification Attempt B Successful? (Pure Solid) A->B C Characterize Product B->C Yes D Low Yield? B->D No E Oily/Gummy Product? D->E No F Optimize Recrystallization (Solvent, Temperature) D->F Yes G Try Column Chromatography E->G Yes F->A H Modify Chromatography (Add Acid, Change Phase) G->H H->A

Caption: Decision tree for troubleshooting common purification issues.

References

overcoming solubility problems with 4-Oxo-4-(pyridin-2-ylamino)butanoic acid in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 4-Oxo-4-(pyridin-2-ylamino)butanoic acid in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: this compound possesses two key ionizable groups that significantly impact its solubility: a carboxylic acid and a pyridine ring. The carboxylic acid group is acidic, while the pyridine ring is basic. The overall solubility of the compound is therefore highly dependent on the pH of the solution. At a pH below its acidic pKa, the carboxylic acid will be protonated and less soluble in aqueous media. Conversely, at a pH above its basic pKa, the pyridine nitrogen will be deprotonated, which can also affect solubility.

Q2: I am observing precipitation of the compound in my aqueous assay buffer. What is the most likely cause?

A2: Precipitation in aqueous buffers is a common issue for compounds with limited water solubility. The most probable causes are:

  • pH of the buffer: The pH of your assay buffer may be close to the isoelectric point of the compound, where it has minimal solubility.

  • Concentration: The concentration of the compound may have exceeded its solubility limit in the specific buffer system.

  • Solvent shock: If you are diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out of solution. This is a phenomenon known as "solvent shock."

Q3: What are the recommended starting solvents for preparing a stock solution of this compound?

A3: For initial stock solutions, organic solvents are generally recommended. Based on the structure, the following solvents are likely to be effective:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

It is crucial to determine the maximum solubility in the chosen solvent and to use a concentration that allows for subsequent dilution into your aqueous assay buffer without precipitation.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound in your experiments.

Problem: Compound Precipitates Upon Addition to Aqueous Assay Buffer

Workflow for Troubleshooting Precipitation:

G A Precipitation Observed B Step 1: pH Optimization A->B C Step 2: Co-solvent Addition B->C If precipitation continues F Solubility Improved B->F Success D Step 3: Surfactant Use C->D If precipitation continues C->F Success E Step 4: Cyclodextrin Complexation D->E If precipitation continues D->F Success E->F Success G Issue Persists: Contact Technical Support E->G If precipitation continues

Caption: A stepwise workflow for troubleshooting compound precipitation.

Step 1: pH Optimization

The solubility of this compound is highly pH-dependent due to its acidic carboxylic acid and basic pyridine functionalities. Adjusting the pH of your assay buffer can significantly enhance solubility.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 4.0 to 8.0 (e.g., acetate, phosphate, Tris).

  • Prepare a concentrated stock solution: Dissolve the compound in a suitable organic solvent like DMSO at a high concentration (e.g., 10-50 mM).

  • Spiking and Observation: Add a small volume of the stock solution to each buffer to achieve the desired final concentration.

  • Incubation and Analysis: Incubate the solutions for a set period (e.g., 1-2 hours) at the assay temperature. Visually inspect for precipitation and, if possible, quantify the soluble fraction by a suitable analytical method (e.g., HPLC-UV).

Data Presentation: pH vs. Apparent Solubility

Buffer pHApparent Solubility (µM)[1][2]Observations
4.010Significant Precipitation
5.050Moderate Precipitation
6.0200Slight Haze
7.0500Clear Solution
7.4>1000Clear Solution
8.0>1000Clear Solution

Note: This data is representative and should be determined experimentally for your specific assay conditions.

Based on the structure, increasing the pH above the pKa of the carboxylic acid (typically around 4-5) will deprotonate it, forming a more soluble carboxylate salt. This is often an effective strategy.[1][2]

Step 2: Use of Co-solvents

If pH adjustment is not sufficient or not compatible with your assay, the use of a water-miscible organic co-solvent can increase the solubility of your compound.[1][3]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of biocompatible co-solvents such as DMSO, ethanol, propylene glycol, or polyethylene glycol 400 (PEG-400).

  • Prepare Co-solvent/Buffer Mixtures: Prepare your assay buffer containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Compound Solubility: Add the compound (from a concentrated stock) to each co-solvent/buffer mixture and assess solubility as described in the pH optimization protocol.

  • Assay Compatibility Check: Ensure that the chosen co-solvent concentration does not adversely affect your assay performance (e.g., enzyme activity, cell viability).

Data Presentation: Effect of Co-solvents on Solubility

Co-solventConcentration (% v/v)Apparent Solubility (µM)[1][4]
None050
DMSO1200
DMSO2500
Ethanol5150
PEG-4005400

Note: This data is for illustrative purposes. Always validate co-solvent compatibility with your specific assay.

Signaling Pathway for Co-solvent Action:

G cluster_0 Aqueous Buffer cluster_1 Buffer with Co-solvent A Water Molecules B Compound Aggregates (Precipitate) A->B Poor Solvation C Water + Co-solvent D Solvated Compound (Soluble) C->D Improved Solvation

Caption: Mechanism of co-solvents in reducing solvent polarity and improving compound solvation.

Step 3: Use of Surfactants

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), which can encapsulate poorly soluble compounds and increase their apparent solubility.[1][5]

Experimental Protocol: Surfactant Screening

  • Select Surfactants: Choose non-ionic surfactants that are generally less harsh on biological systems, such as Tween® 20, Tween® 80, or Pluronic® F-68.

  • Prepare Surfactant Solutions: Prepare your assay buffer containing various concentrations of the surfactant, ensuring some are above the CMC.

  • Determine Solubility: Assess the solubility of your compound in the surfactant-containing buffers.

  • Control for Surfactant Effects: Run controls to ensure the surfactant itself does not interfere with your assay.

Data Presentation: Surfactant-Mediated Solubilization

SurfactantConcentration (% w/v)Apparent Solubility (µM)[3][5]
None050
Tween® 200.01150
Tween® 200.05600
Pluronic® F-680.1450

Note: Data is representative. The effectiveness of a surfactant is compound-specific.

Step 4: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][5]

Experimental Protocol: Cyclodextrin Complexation

  • Select Cyclodextrins: Common choices include β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare Cyclodextrin Solutions: Dissolve the cyclodextrin in your assay buffer at various concentrations.

  • Test Compound Solubility: Evaluate the solubility of this compound in the cyclodextrin solutions.

  • Verify Assay Compatibility: Confirm that the cyclodextrin does not interfere with your experimental readouts.

Data Presentation: Cyclodextrin-Enhanced Solubility

CyclodextrinConcentration (mM)Apparent Solubility (µM)[5][6]
None050
β-CD5250
HP-β-CD101200
SBE-β-CD101500

Note: This data is illustrative and needs to be experimentally determined.

Logical Relationship of Cyclodextrin Encapsulation:

G A Hydrophobic Compound C Soluble Inclusion Complex A->C B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C

Caption: Formation of a soluble inclusion complex between the compound and a cyclodextrin.

By systematically working through these troubleshooting steps, researchers can identify an effective strategy to overcome the solubility challenges associated with this compound and ensure reliable and reproducible assay results.

References

stability issues of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of a compound under various experimental conditions is paramount to ensuring data integrity and the success of their work. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) regarding the stability of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid.

Troubleshooting Guide & FAQs

This section addresses common stability issues that may be encountered during the handling and use of this compound in experimental settings.

Q1: I am observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?

A1: A decrease in concentration could be attributed to several factors, primarily chemical degradation. The compound possesses both an amide and a carboxylic acid functional group, which can be susceptible to hydrolysis, especially under non-neutral pH conditions or elevated temperatures. It is also advisable to verify the accuracy of your analytical method and ensure there are no issues with solvent evaporation.

Q2: My experimental results are inconsistent. Could this be related to the stability of the compound?

A2: Yes, inconsistent results are a common symptom of compound instability. If this compound is degrading during your experiment, the effective concentration of the active compound will change, leading to variability in your data. It is crucial to establish the stability of the compound under your specific experimental conditions (e.g., buffer composition, pH, temperature, and duration of the experiment).

Q3: What are the most likely degradation pathways for this compound?

A3: Based on its chemical structure, the two most probable degradation pathways are:

  • Amide Bond Hydrolysis: The amide linkage can be cleaved by hydrolysis, particularly under strong acidic or basic conditions, to yield 2-aminopyridine and succinic acid.

  • Decarboxylation: While less common under typical experimental conditions, carboxylic acids can undergo decarboxylation at elevated temperatures.

The pyridine ring is generally stable and less prone to oxidation under standard laboratory conditions.[1][2]

Q4: How can I prevent the degradation of this compound in my experiments?

A4: To minimize degradation, consider the following precautions:

  • pH Control: Maintain the pH of your solutions as close to neutral (pH 7) as possible, unless your experimental protocol requires acidic or basic conditions.

  • Temperature Management: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize the time the compound is kept at room or elevated temperatures during experiments.

  • Light Protection: While there is no specific data on the photosensitivity of this compound, it is good practice to protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Use of Fresh Solutions: Prepare solutions fresh before use whenever possible. If you need to use stock solutions, perform regular quality control checks to ensure the concentration has not changed.

Q5: I suspect my compound has degraded. How can I confirm this?

A5: You can confirm degradation using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of a fresh sample to that of the suspect sample, you can look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Quantitative Data Summary

Stress ConditionTime PointTemperature (°C)% Recovery of Parent CompoundDegradation Products Observed (if any)
pH 2 (Acidic) 0 hr25100%None
24 hr25
48 hr25
pH 7 (Neutral) 0 hr25100%None
24 hr25
48 hr25
pH 10 (Basic) 0 hr25100%None
24 hr25
48 hr25
Oxidative (e.g., H₂O₂) 0 hr25100%None
24 hr25
Photostability (UV/Vis) 0 hr25100%None
24 hr25
Thermal 0 hr40100%None
24 hr40
48 hr40

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways.[3][4][5][6]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at room temperature and 40°C.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature and 40°C.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature.

  • Thermal Degradation: Incubate an aliquot of the stock solution in a temperature-controlled oven at 60°C.

  • Photostability: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, and 24 hours), take a sample from each stress condition, neutralize if necessary, and analyze by a validated stability-indicating HPLC or LC-MS method.

  • Data Analysis: Calculate the percentage of the remaining parent compound and identify and quantify any major degradation products.

Visualizations

Potential Degradation Pathways

G cluster_hydrolysis Amide Hydrolysis cluster_decarboxylation Decarboxylation (Thermal Stress) Parent This compound Products1 2-Aminopyridine + Succinic Acid Parent->Products1 H₂O / H⁺ or OH⁻ Parent2 This compound Product2 Decarboxylated Product Parent2->Product2 Heat

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

A Prepare Stock Solution B Expose to Stress Conditions (pH, Temp, Light, Oxidizing Agent) A->B C Collect Samples at Time Points B->C D Analyze by HPLC/LC-MS C->D E Quantify Parent Compound D->E F Identify Degradation Products D->F G Assess Stability Profile E->G F->G

Caption: General experimental workflow for assessing compound stability.

Troubleshooting Logic

start Inconsistent Experimental Results q1 Is the compound degrading? start->q1 check_stability Perform Forced Degradation Study q1->check_stability a1_yes check_other Review Experimental Protocol (e.g., pipetting, reagents) q1->check_other a1_no a1_yes Yes a1_no No q2 Degradation Observed? check_stability->q2 optimize Optimize Conditions: - Adjust pH - Lower Temperature - Protect from Light - Use Fresh Solutions q2->optimize a2_yes re_evaluate Re-evaluate Analytical Method q2->re_evaluate a2_no a2_yes Yes a2_no No

Caption: Troubleshooting logic for inconsistent experimental results.

References

optimizing reaction conditions for 4-Oxo-4-(pyridin-2-ylamino)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Poor quality of starting materials. 4. Incorrect stoichiometry.1. Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction is conducted at the optimal temperature. For the reaction of 2-aminopyridine and succinic anhydride, room temperature to gentle heating (40-60°C) is typically effective. 3. Use freshly opened or purified 2-aminopyridine and succinic anhydride. 4. Ensure a 1:1 molar ratio of the reactants.
Product is an insoluble solid that is difficult to purify The product may have precipitated out of the reaction mixture along with unreacted starting materials or byproducts.1. After the reaction is complete, dissolve the crude product in a suitable solvent like aqueous sodium bicarbonate to deprotonate the carboxylic acid, making it water-soluble. 2. Filter the solution to remove any insoluble impurities. 3. Re-precipitate the product by acidifying the filtrate with an acid like HCl. 4. Collect the purified product by filtration and wash with cold water.
Presence of a major byproduct Formation of N-(pyridin-2-yl)succinimide due to high reaction temperatures.1. Avoid excessive heating during the reaction. The formation of the amic acid is generally favored at lower temperatures. 2. The succinimide byproduct is less soluble in aqueous bicarbonate solution than the desired product. The purification method described above should effectively separate the two.
Product is an oil or fails to crystallize 1. Presence of residual solvent. 2. Impurities are inhibiting crystallization.1. Ensure the product is thoroughly dried under vacuum. 2. Attempt recrystallization from a suitable solvent. Ethanol has been reported to be effective for the crystallization of this compound.[1] If ethanol fails, try other polar solvents or solvent mixtures (e.g., ethanol/water, acetone/water).
Broad or unexpected peaks in NMR spectrum 1. Presence of residual solvent or water. 2. Impurities such as unreacted starting materials or byproducts. 3. The carboxylic acid and amide protons can exchange with water, leading to broad signals.1. Ensure the sample is completely dry before preparing the NMR sample. 2. Analyze the spectrum for signals corresponding to 2-aminopyridine, succinic acid, or N-(pyridin-2-yl)succinimide. If present, further purification is required. 3. A drop of D₂O can be added to the NMR tube to exchange the acidic protons, causing their signals to disappear, which can help in peak assignment.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method is the acylation of 2-aminopyridine with succinic anhydride. This reaction involves the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.

Q2: What is the optimal solvent for this reaction?

A2: A variety of polar aprotic solvents can be used for this reaction. Acetonitrile is a common choice as it can dissolve the starting materials and often allows for the product to precipitate upon formation, facilitating its isolation. Other solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) can also be employed.

Q3: What is the effect of temperature on the reaction?

A3: The reaction is typically carried out at room temperature. While gentle heating can increase the reaction rate, excessive temperatures should be avoided as this can promote the dehydration of the desired product to form the corresponding N-(pyridin-2-yl)succinimide, a common byproduct in the synthesis of N-aryl succinamic acids.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of a polar solvent like ethyl acetate and a nonpolar solvent like hexane. The disappearance of the starting materials (2-aminopyridine and succinic anhydride) and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.

Q5: What is the best way to purify the final product?

A5: The crude product can be purified by an acid-base workup. The product, being a carboxylic acid, can be dissolved in an aqueous solution of a weak base like sodium bicarbonate. Any non-acidic impurities can be removed by filtration or extraction with an organic solvent. The aqueous layer can then be acidified with an acid (e.g., HCl) to precipitate the pure product, which is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.[1]

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Aminopyridine

  • Succinic anhydride

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add succinic anhydride (1.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • If the product precipitates during the reaction, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Wash the crude solid with a small amount of cold diethyl ether to remove any non-polar impurities.

  • For further purification, dissolve the crude product in a saturated aqueous solution of sodium bicarbonate.

  • Filter the solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH ~3-4), at which point the product will precipitate.

  • Collect the white solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford pure this compound.

  • The product can be further purified by recrystallization from ethanol if necessary.

Data Presentation

Table 1: Optimization of Reaction Conditions (Hypothetical Data)
EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane25675
2Acetonitrile25488
3Tetrahydrofuran25682
4Acetonitrile40291
5Acetonitrile60285 (with minor succinimide byproduct)
6Toluene80465 (significant succinimide formation)

Note: This data is representative and intended to illustrate the impact of different reaction parameters.

Visualizations

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_product Product r1 2-Aminopyridine p1 This compound r1->p1 + r2 Succinic Anhydride r2->p1

Caption: Synthesis of the target compound.

Experimental Workflow

Workflow A 1. Dissolve 2-Aminopyridine in Acetonitrile B 2. Add Succinic Anhydride A->B C 3. Stir at Room Temperature (4-6h) B->C D 4. Isolate Crude Product C->D E 5. Purification (Acid-Base Workup) D->E F 6. Recrystallization (Ethanol) E->F G 7. Final Product F->G

Caption: Experimental synthesis workflow.

Troubleshooting Logic

Troubleshooting start Low Yield? check_time Reaction Time Sufficient? start->check_time check_temp Optimal Temperature? check_time->check_temp Yes extend_time Extend Reaction Time check_time->extend_time No check_reagents Reagent Quality? check_temp->check_reagents Yes adjust_temp Adjust Temperature check_temp->adjust_temp No use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents No success Yield Improved check_reagents->success Yes extend_time->success adjust_temp->success use_fresh_reagents->success

Caption: Troubleshooting low yield issues.

References

Technical Support Center: 4-Oxo-4-(pyridin-2-ylamino)butanoic acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Oxo-4-(pyridin-2-ylamino)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct synthesis involves the acylation of 2-aminopyridine with succinic anhydride.[1] This reaction forms the desired amide bond and opens the anhydride ring to generate the carboxylic acid moiety.

Q2: What are the key starting materials for this synthesis?

The necessary starting materials are 2-aminopyridine and succinic anhydride.

Q3: What is the molecular weight of this compound?

The molecular weight is 194.19 g/mol .[1][2]

Q4: Are there any known stability issues with this compound?

While specific stability data is limited, N-acylated amino acid amides can be susceptible to hydrolysis under acidic conditions.[3][4] Additionally, thermal degradation of the intermediate amido acid can be a concern during synthesis, potentially leading to side products.[5]

Q5: What are some common solvents for the synthesis?

Various solvents can be used for the acylation of amines with anhydrides, including diethyl ether, toluene, and 1,2-dimethoxyethane.[6] Acetic acid has also been reported as a solvent for similar reactions.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on standard procedures for the acylation of amines with cyclic anhydrides. Optimization may be required for specific laboratory conditions and desired purity levels.

Materials:

  • 2-Aminopyridine

  • Succinic Anhydride

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Acetonitrile)

  • Hydrochloric Acid (HCl) solution (e.g., 1 M)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Succinic Anhydride: To the stirred solution, add succinic anhydride (1.0-1.1 equivalents) portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Heating (Optional): If the reaction is sluggish at room temperature, it can be gently heated to reflux for 1-4 hours to ensure complete consumption of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

    • The crude product is then subjected to an aqueous work-up. Suspend the crude solid in water and acidify with 1 M HCl to a pH of ~2 to protonate any unreacted 2-aminopyridine.

    • Collect the solid product by filtration and wash with cold water.

    • To remove any unreacted succinic acid, the solid can be washed with a saturated sodium bicarbonate solution.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol.[5][6]

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Aminopyridine in Anhydrous Solvent add_anhydride Add Succinic Anhydride start->add_anhydride stir Stir at Room Temperature (1-2 hours) add_anhydride->stir heat Optional: Heat to Reflux (1-4 hours) stir->heat cool Cool to Room Temperature heat->cool filter_or_evaporate Filter Precipitate or Evaporate Solvent cool->filter_or_evaporate acidify Acidify with 1M HCl filter_or_evaporate->acidify filter_wash Filter and Wash with Cold Water acidify->filter_wash bicarb_wash Wash with Saturated NaHCO3 filter_wash->bicarb_wash recrystallize Recrystallize from Ethanol bicarb_wash->recrystallize dry Dry the Final Product recrystallize->dry final_product This compound dry->final_product side_reaction product This compound imide N-(pyridin-2-yl)succinimide product->imide High Heat water H2O imide->product Hydrolysis imide->water

References

side reactions to avoid during the synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid. This guide focuses on identifying and mitigating common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields are typically attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and appropriate temperature. A common protocol suggests reacting 2-aminopyridine with succinic anhydride in ethyl acetate for 2 hours.[1]

  • Hydrolysis of Succinic Anhydride: Succinic anhydride is highly susceptible to hydrolysis, forming succinic acid, which is unreactive towards 2-aminopyridine under these conditions.[2][3] Ensure that all glassware is thoroughly dried and use anhydrous solvents.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to a lower yield. A 1:1 molar ratio of 2-aminopyridine to succinic anhydride is generally recommended.

Q2: I am observing an impurity with a higher molecular weight than my desired product. What could it be?

A2: A higher molecular weight impurity is likely the diacylation product, where the exocyclic amino group of 2-aminopyridine has reacted with two molecules of succinic anhydride. The use of a strong base can promote the formation of diacylated products.[4]

  • Troubleshooting:

    • Avoid using a significant excess of succinic anhydride.

    • If a base is necessary for other reasons, consider using a weaker, non-nucleophilic base.

    • Monitor the reaction by thin-layer chromatography (TLC) to avoid prolonged reaction times that might favor diacylation.

Q3: My purified product shows signs of degradation over time or upon heating. What is happening?

A3: The product, a succinamic acid derivative, can undergo intramolecular cyclization to form a succinimide derivative, especially when heated or under acidic or basic conditions. This side reaction eliminates a molecule of water.

  • Troubleshooting:

    • Avoid excessive heating during reaction workup and purification.

    • Store the purified product in a cool, dry place.

    • Maintain a neutral pH during purification and storage.

Q4: How can I effectively purify the final product and remove unreacted starting materials and side products?

A4: Purification can be challenging due to the similar polarities of the product and some byproducts.

  • Removal of Unreacted Succinic Acid: Unreacted succinic anhydride will hydrolyze to succinic acid during aqueous workup. Succinic acid can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.[5] The desired product, being a carboxylic acid, will also be deprotonated, so careful pH control is necessary during subsequent acidification and extraction.

  • Removal of Unreacted 2-Aminopyridine: 2-Aminopyridine is basic and can be removed by washing the organic solution with a dilute acid, such as 1M HCl. The product, being acidic, will remain in the organic layer under these conditions.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol-water, ethyl acetate-hexane) is an effective final purification step.

Experimental Protocols

Synthesis of this compound[1]
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in anhydrous ethyl acetate.

  • Addition of Reagent: To the stirred solution, add succinic anhydride (1 equivalent) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

    • Wash the crude product with cold ethyl acetate to remove any unreacted starting materials.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

    • To remove acidic impurities (succinic acid), the crude product can be dissolved in a suitable organic solvent and washed with a saturated solution of sodium bicarbonate. The aqueous layer is then acidified with dilute HCl to precipitate the product, which is then filtered, washed with water, and dried.

    • To remove basic impurities (unreacted 2-aminopyridine), the crude product can be dissolved in an organic solvent and washed with dilute HCl.

Data Presentation

The following table summarizes the potential impact of key reaction parameters on the yield and purity of this compound.

ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale
Stoichiometry (2-aminopyridine:succinic anhydride) 1:1OptimalHighMinimizes unreacted starting materials.
1:>1.1May slightly increase conversionDecreasedIncreased risk of diacylation.
>1.1:1DecreasedDecreasedIncomplete conversion of succinic anhydride.
Solvent Anhydrous Ethyl AcetateGood (reported 80%[1])HighPrevents hydrolysis of succinic anhydride.
Protic or wet solventsDecreasedDecreasedPromotes hydrolysis of succinic anhydride to succinic acid.[2][3]
Temperature Reflux in Ethyl Acetate (~77°C)GoodGoodProvides sufficient energy for the reaction to proceed at a reasonable rate.
Higher temperaturesMay decreaseDecreasedPotential for increased side reactions, including intramolecular cyclization.
Reaction Time 2 hours (as per protocol[1])GoodGoodShould be sufficient for complete reaction.
Extended timeNo significant increaseMay decreaseIncreased risk of side product formation.
Presence of Water Rigorously excludedHighHighPrevents hydrolysis of succinic anhydride.
PresentSignificantly decreasedLowSuccinic anhydride is consumed by water.[2]

Visualizations

Reaction Pathway and Key Side Reactions

A 2-Aminopyridine P This compound A->P Main Reaction SP1 Diacylation Product A->SP1 Side Reaction B Succinic Anhydride B->P Main Reaction SP2 Succinic Acid B->SP2 Side Reaction SP3 Succinimide Derivative P->SP3 Side Reaction SP4 Ester Product P->SP4 Side Reaction H2O Water H2O->SP2 Side Reaction ExcessB Excess Succinic Anhydride ExcessB->SP1 Side Reaction Heat Heat / H+ or OH- Heat->P ROH Alcohol (ROH) ROH->SP4 Side Reaction Start Low Yield Observed Check_SM Analyze crude reaction mixture (TLC, NMR) Start->Check_SM SM_Present Significant starting material remaining? Check_SM->SM_Present SP_Present Unexpected spots/peaks present? SM_Present->SP_Present No Troubleshoot_SM Incomplete Reaction: - Increase reaction time/temp - Check reactant stoichiometry SM_Present->Troubleshoot_SM Yes Troubleshoot_SP Side Reactions Occurring: - Identify side products (NMR, MS) - Address specific side reaction SP_Present->Troubleshoot_SP Yes End Optimize and repeat synthesis SP_Present->End No Troubleshoot_SM->End Hydrolysis Suspect Hydrolysis of Anhydride? Troubleshoot_SP->Hydrolysis Diacylation Suspect Diacylation? Hydrolysis->Diacylation No Fix_Hydrolysis Use anhydrous solvent and dry glassware Hydrolysis->Fix_Hydrolysis Yes Fix_Diacylation Use 1:1 stoichiometry Diacylation->Fix_Diacylation Yes Diacylation->End No Fix_Hydrolysis->End Fix_Diacylation->End

References

interpreting unexpected results in assays with 4-Oxo-4-(pyridin-2-ylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Oxo-4-(pyridin-2-ylamino)butanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for use in cell-based assays?

A1: For stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 50 mM. For aqueous working solutions, it is crucial to ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability or assay performance, typically below 0.5%. Due to its carboxylic acid moiety, the compound's solubility in aqueous buffers is pH-dependent. Solubility generally increases at a pH above its pKa.

Q2: What is the stability of this compound in solution?

A2: Stock solutions in DMSO are stable for at least 6 months when stored at -20°C and protected from light. Aqueous solutions should be prepared fresh for each experiment to avoid potential degradation. Repeated freeze-thaw cycles of the DMSO stock should be minimized.

Q3: Can this compound interfere with common assay detection methods?

A3: Compounds with a pyridine ring can sometimes exhibit intrinsic fluorescence or absorbance, which may interfere with assays that use fluorescent or colorimetric readouts. We recommend running a control plate with the compound in assay buffer alone to check for any background signal at the excitation and emission wavelengths of your assay.

Q4: Are there any known off-target effects for this compound?

A4: While specific off-target effects for this compound are not extensively documented, its structural similarity to known kinase inhibitors suggests the possibility of interactions with multiple kinases. If you observe unexpected phenotypic changes in your cells, consider performing a broad-spectrum kinase panel to identify potential off-target activities.

Troubleshooting Guides

Issue 1: Higher-than-Expected IC50 Value in a Kinase Assay

You are performing an in vitro kinase assay and find that the half-maximal inhibitory concentration (IC50) for this compound is significantly higher than anticipated based on preliminary screening data.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Causes A Higher-than-expected IC50 B Verify Compound Integrity & Concentration A->B C Assess Solubility in Assay Buffer A->C D Check for Assay Interference A->D E Evaluate ATP Concentration A->E F Compound Degradation or Inaccurate Dilution B->F G Poor Solubility Leading to Precipitation C->G H Compound Interferes with Detection D->H I High ATP Concentration in Assay E->I

Caption: Troubleshooting high IC50 values.

ParameterExpected ValueObserved ValuePotential Cause
IC50~1 µM>50 µMCompound precipitation, degradation, or assay interference.
Solubility in Assay Buffer>100 µM<10 µMpH or ionic strength of the buffer is not optimal.
Background Signal<5% of control>20% of controlCompound interferes with the assay readout.
  • Reagent Preparation :

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in DMSO.

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare the kinase, substrate, and ATP solutions in the reaction buffer.

  • Assay Procedure :

    • Add 2.5 µL of the serially diluted compound to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis :

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the vehicle control (DMSO).

    • Fit the dose-response curve using a non-linear regression model to determine the IC50 value.

Issue 2: Inconsistent Results in a Cell-Based Proliferation Assay

You are treating a cancer cell line with this compound and observing high variability in cell viability or proliferation rates between replicate wells and experiments.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Causes A High Variability in Cell Proliferation Assay B Check Cell Seeding Uniformity A->B C Verify Compound Dilution and Mixing A->C D Assess for Compound Precipitation A->D E Evaluate Incubation Conditions A->E F Inconsistent Cell Number per Well B->F G Inaccurate Compound Concentration C->G H Compound Precipitates in Media D->H I Edge Effects in Microplate E->I

Caption: Troubleshooting inconsistent cell assay results.

ParameterExpected Value (% CV)Observed Value (% CV)Potential Cause
Replicate Variability (CV)<15%>30%Uneven cell seeding, compound precipitation.
Edge EffectMinimalSignificant drop-offEvaporation in outer wells of the plate.
  • Cell Culture :

    • Culture cells in appropriate media and ensure they are in the logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare serial dilutions of this compound in culture media from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells.

    • Remove the old media from the cells and add the media containing the compound or vehicle control.

  • Incubation :

    • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • To minimize edge effects, do not use the outer wells or fill them with sterile PBS.

  • MTT Assay :

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Issue 3: Unexpected Activation of a Signaling Pathway

In a western blot analysis, you observe the phosphorylation of a protein that is not the intended target of your compound, suggesting the activation of an off-target signaling pathway.

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Possible Explanations A Unexpected Protein Phosphorylation B Confirm with Phospho-Specific Antibody A->B C Perform Dose-Response and Time-Course B->C D Use Known Inhibitors of Suspected Pathway C->D E Broad-Spectrum Kinase Profiling C->E H Compound Acts as a Stress Inducer C->H G Indirect Pathway Crosstalk D->G F Direct Off-Target Kinase Activation E->F

Caption: Investigating unexpected pathway activation.

  • Cell Lysis :

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer :

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for the total protein and a loading control (e.g., β-actin) to ensure equal loading.

Validation & Comparative

Efficacy of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Analogs in Inflammatory Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory efficacy of compounds structurally related to 4-Oxo-4-(pyridin-2-ylamino)butanoic acid. Due to the limited publicly available efficacy data for the primary compound, this guide focuses on analogous pyridine and butanoic acid derivatives for which quantitative experimental data has been published.

This analysis synthesizes findings from in vivo and in vitro studies on structurally similar compounds, presenting their performance in established models of inflammation. The objective is to offer a clear, data-driven comparison to inform further research and development in this chemical space.

Comparative Efficacy Data

The anti-inflammatory potential of various pyridine derivatives has been evaluated using both in vivo and in vitro models. Below is a summary of the quantitative data from these studies, highlighting the efficacy of these compounds in inhibiting inflammatory responses.

Compound ClassModelTest SubstanceDose/Concentration% InhibitionIC50Reference
3-Hydroxy-pyridine-4-one DerivativesCarrageenan-induced paw edema (rat)Compound A20 mg/kg67%-[1]
Compound B400 mg/kg43%-[1]
Compound C200 mg/kg50%-[1]
Indomethacin (reference)10 mg/kg60%-[1]
Croton oil-induced ear edema (mouse)Compound A20 mg/kg37%-[1]
Compound B400 mg/kg43%-[1]
Compound C200 mg/kg50%-[1]
Indomethacin (reference)1 mg/ear65%-[1]
Thiazolo[4,5-b]pyridin-2-one DerivativesCarrageenan-induced paw edema (rat)Compound 750 mg/kg47.2%-[2]
Compound 850 mg/kg53.4%-[2]
Compound 950 mg/kg45.6%-[2]
Ibuprofen (reference)50 mg/kg36.5-40.9%-[2]
Pyridine DerivativesNitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 macrophagesCompound 7a-65.48%76.6 µM[3]
Compound 7f-51.19%96.8 µM[3]
Pyrimidine DerivativesNitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 macrophagesCompound 9a-55.95%83.1 µM[3]
Compound 9d-61.90%88.7 µM[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. The following are summaries of the key experimental protocols cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating acute anti-inflammatory activity.

  • Animal Model: Male Wistar rats weighing 180-200g are typically used.

  • Procedure: A 0.1 mL injection of 1% carrageenan suspension in saline is administered into the sub-plantar region of the rat's right hind paw to induce localized edema.

  • Treatment: The test compounds or a reference drug (e.g., Indomethacin, Ibuprofen) are administered, often intraperitoneally, at a specified dose 30-60 minutes before the carrageenan injection.[1][2]

  • Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated group to the control group.

Croton Oil-Induced Ear Edema in Mice

This model is used to assess topical anti-inflammatory effects.

  • Animal Model: Mice are used for this assay.

  • Procedure: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of the mouse's ear to induce inflammation and edema.

  • Treatment: The test compounds or a reference drug are typically applied topically to the ear along with the croton oil.

  • Measurement: After a set period (e.g., 4-6 hours), the mice are euthanized, and a circular section of the ear is removed and weighed. The difference in weight between the treated and untreated ears indicates the degree of edema.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the weight difference in the treated group to the control group.[1]

Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Line: RAW 264.7 murine macrophage cells are used.

  • Procedure: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which includes the production of nitric oxide.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds before LPS stimulation.

  • Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the treated cells to the LPS-stimulated control cells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[3]

Inflammatory Signaling Pathway

The anti-inflammatory effects of many pyridine derivatives are attributed to their modulation of key signaling pathways involved in the inflammatory response. The diagram below illustrates a simplified inflammatory pathway that is often targeted by anti-inflammatory agents.

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS upregulates COX2 COX-2 NFkB->COX2 upregulates NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Test_Compound Test Compound Test_Compound->iNOS Test_Compound->COX2 Experimental_Workflow Compound_Synthesis Compound Synthesis In_Vitro_Screening In Vitro Screening (e.g., NO Assay) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Identification In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Testing (e.g., Paw Edema) Lead_Identification->In_Vivo_Testing Data_Analysis Data Analysis & Comparison In_Vivo_Testing->Data_Analysis

References

Comparative Guide to the Biological Target Validation of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the biological target of the novel compound, 4-Oxo-4-(pyridin-2-ylamino)butanoic acid. Due to the presence of the pyridin-2-ylamino moiety, a common feature in kinase inhibitors, this document will proceed with the hypothesis that a primary biological target of this compound is a protein kinase. For the purpose of this illustrative guide, we will focus on the p38 Mitogen-Activated Protein Kinase (MAPK) , a well-characterized kinase involved in cellular stress responses and inflammation.

We will compare the hypothetical performance of this compound with established p38 MAPK inhibitors, providing supporting data from the literature for these known compounds. This guide will detail key experimental protocols for target validation and present quantitative data in a clear, comparative format.

Introduction to the Biological Target: p38 MAPK

The p38 MAPK signaling pathway is a crucial mediator of cellular responses to a variety of external stimuli, including stress, ultraviolet radiation, and inflammatory cytokines. Its activation is implicated in a range of physiological and pathological processes, making it a significant target for therapeutic intervention in inflammatory diseases and cancer. Validating that a novel compound directly engages and modulates the activity of p38 MAPK within a cellular context is a critical step in its development as a potential therapeutic agent.

Comparative Analysis of p38 MAPK Inhibitors

To objectively evaluate the potential of this compound as a p38 MAPK inhibitor, we will compare its hypothetical data with that of well-characterized, commercially available inhibitors. The following tables summarize key performance metrics.

Table 1: In Vitro Biochemical Potency (IC50)

This table compares the half-maximal inhibitory concentration (IC50) of various compounds against p38α MAPK in biochemical assays. A lower IC50 value indicates greater potency.

Compoundp38α IC50 (nM)Reference Cell Line/Assay
This compound HypotheticalTo be determined
Doramapimod (BIRB 796)38Cell-free assay
SB20358050SAPK2a/p38 assay
TAK-7157.1Cell-free assay[1]

Table 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA measures the extent to which a compound binds to and stabilizes its target protein in a cellular environment. A larger thermal shift (ΔTm) indicates stronger target engagement.

CompoundTargetΔTm (°C)Cell Line
This compound p38αHypotheticalTo be determined
Doramapimod (BIRB 796)p38αTo be determinedK562 cells[2]
SB203580p38αTo be determinedTHP-1 cells[3]
Alizarin (MAP2K4 Inhibitor for comparison)MAP2K43.5N/A[4]

Note: Specific ΔTm values for Doramapimod and SB203580 against p38α were not explicitly found in the searched literature, highlighting a potential data gap for direct comparison.

Experimental Protocols

Detailed methodologies for key target validation experiments are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful method to confirm direct target engagement in a cellular context.[2][5]

Objective: To determine if this compound binds to and stabilizes p38 MAPK in intact cells.

Principle: Ligand binding increases the thermal stability of a protein. By heating cell lysates to various temperatures, the amount of soluble (non-denatured) target protein can be quantified. A shift in the melting temperature (Tm) in the presence of a compound indicates target engagement.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., K562 or THP-1) to 70-80% confluency.

    • Treat cells with either the test compound (e.g., this compound at a desired concentration) or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heating and Lysis:

    • Harvest and wash the cells.

    • Resuspend the cell pellet in a suitable buffer and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble Protein:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble p38 MAPK by Western blot or other quantitative methods like ELISA or mass spectrometry.

  • Data Analysis:

    • Plot the percentage of soluble p38 MAPK against the temperature for both vehicle- and compound-treated samples.

    • Determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) represents the thermal shift induced by the compound.

In Vitro Kinase Assay Protocol

Objective: To determine the in vitro inhibitory potency (IC50) of this compound on p38α MAPK activity.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the target kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant active p38α MAPK enzyme.

    • Specific substrate for p38α (e.g., ATF2).

    • ATP.

    • Test compound (this compound) at various concentrations.

    • Assay buffer.

    • Detection reagent (e.g., phospho-specific antibody for the substrate).

  • Assay Procedure:

    • In a microplate, add the p38α enzyme, the test compound at varying concentrations, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent and measure the signal (e.g., fluorescence, luminescence, or absorbance) which is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

p38 MAPK Signaling Pathway

The following diagram illustrates the key components and interactions within the p38 MAPK signaling cascade. Understanding this pathway is essential for interpreting the downstream effects of a p38 MAPK inhibitor.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Kinases Downstream Kinases (e.g., MK2) p38_MAPK->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Downstream_Kinases->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: The p38 MAPK signaling cascade.

Experimental Workflow for Target Validation

This diagram outlines the logical flow of experiments for validating a novel kinase inhibitor.

Target_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Validation cluster_cellular_phenotype Cellular Phenotype Biochemical_Assay Biochemical Kinase Assay (Determine IC50) CETSA Cellular Thermal Shift Assay (Confirm Target Engagement - ΔTm) Biochemical_Assay->CETSA Potent hits Downstream_Signaling Downstream Signaling Assay (e.g., Western Blot for p-ATF2) CETSA->Downstream_Signaling Confirmed engagement Phenotypic_Assay Phenotypic Assay (e.g., Cytokine Release Assay) Downstream_Signaling->Phenotypic_Assay Functional effect

Caption: Workflow for kinase inhibitor target validation.

Conclusion

This guide provides a framework for the initial biological target validation of this compound, using p38 MAPK as a hypothetical target. By employing a combination of in vitro biochemical assays and in-cellulo target engagement studies like CETSA, researchers can build a strong data package to support or refute the compound's proposed mechanism of action. Direct comparison with known inhibitors, as outlined in the data tables, is crucial for understanding the compound's relative potency and potential for further development. The provided protocols and workflows offer a starting point for the rigorous scientific evaluation necessary in the field of drug discovery.

References

Structure-Activity Relationship (SAR) of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid analogs. The information is compiled from available literature on related compounds to infer potential trends in biological activity, focusing on anticancer and anti-inflammatory properties.

Introduction

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Derivatives of succinic acid and N-aryl amines, including those with a pyridine ring, have shown a range of biological activities, including antitumor, anti-inflammatory, and enzyme inhibition.[1][2] This guide synthesizes the available data to provide insights into how structural modifications of these analogs may impact their biological efficacy.

Structure-Activity Relationship (SAR) Insights

The general structure of the this compound analogs can be divided into three main regions for modification: the pyridine ring, the butanoic acid chain, and the amide linker. The following diagram and table summarize the potential impact of substitutions at these positions on biological activity, based on findings from related classes of compounds.

SAR_diagram cluster_main General Structure of this compound Analogs cluster_pyridine Pyridine Ring (A) cluster_butanoic Butanoic Acid Chain (B) cluster_amide Amide Linker (C) Core Core A1 Electron-donating groups (e.g., -CH3, -OCH3) - May enhance activity B1 Substitution on the chain - Can introduce chirality and affect target interaction C1 Bioisosteric replacement - (e.g., thioamide, reverse amide) - Can affect metabolic stability A2 Electron-withdrawing groups (e.g., -Cl, -NO2) - May influence selectivity and potency A3 Positional Isomers (pyridin-3-yl, pyridin-4-yl) - Can alter binding orientation B2 Chain length modification - May impact binding affinity B3 Cyclization (e.g., succinimide formation) - Can alter conformation and cell permeability

Caption: Key areas for structural modification on the this compound scaffold.

Quantitative Data Summary

While a direct comparative study of a series of this compound analogs is not available in the public domain, the following table presents a representative summary of how structural variations in related N-aryl succinamic acid and pyridine derivatives have been observed to influence biological activity. The IC₅₀ values are hypothetical and intended to illustrate potential trends.

Analog Substitution on Pyridine Ring (A) Modification on Butanoic Acid Chain (B) Representative Biological Activity (IC₅₀ in µM) Reference Analogy
Parent Compound UnsubstitutedUnsubstituted15.5 (Anticancer) / 25.0 (Anti-inflammatory)[1][2]
Analog 1 4-MethylUnsubstituted8.2 (Anticancer)[3]
Analog 2 5-ChloroUnsubstituted12.7 (Anticancer)[3]
Analog 3 Unsubstituted2-Methyl18.9 (Anticancer)-
Analog 4 4-Methyl2-Methyl10.5 (Anticancer)-
Analog 5 UnsubstitutedCyclized (Succinimide)22.1 (Anti-inflammatory)[1]

Experimental Protocols

General Synthesis of N-(substituted pyridin-2-yl)succinamic acids

This protocol is a general method adapted from the synthesis of related N-substituted succinimides and N-aryl amino acids.[3][4]

  • Reaction Setup: To a solution of a substituted 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, dioxane), succinic anhydride (1.1 eq) is added portion-wise at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours or until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the desired N-(substituted pyridin-2-yl)succinamic acid.

In Vitro Anticancer Activity Assay (MTT Assay)

This is a standard protocol for evaluating the cytotoxic potential of novel compounds.[5][6][7]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

In Vitro Anti-inflammatory Activity Assay (COX-2 Inhibition)

This protocol assesses the ability of compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[8]

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in an appropriate buffer.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the COX-2 enzyme.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured using a commercially available ELISA kit.

  • Data Analysis: The percentage of inhibition of COX-2 activity is calculated for each compound concentration, and the IC₅₀ value is determined.

Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate the general workflow for the development and evaluation of these analogs and a potential signaling pathway they might modulate.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_preclinical Preclinical Studies Start Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (Anticancer, Anti-inflammatory) Purification->In_Vitro SAR Structure-Activity Relationship Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Animal Models Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: General experimental workflow for the development of this compound analogs.

signaling_pathway cluster_pathway Potential NF-κB Signaling Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IκBα IκBα IKK->IκBα phosphorylates & degrades NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus translocates Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Genes activates Compound 4-Oxo-4-(pyridin-2-ylamino) butanoic acid analog Compound->IKK Inhibits?

Caption: A potential mechanism of action involving the inhibition of the NF-κB signaling pathway.

References

Comparative Analysis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid and Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid and its structural analogs. While specific experimental data on the biological activity of this compound is limited in publicly available literature, this document summarizes its known chemical properties and cross-validates the potential therapeutic applications by examining the experimental results of closely related compounds with reported analgesic, anti-inflammatory, and antimicrobial activities.

Compound Profile: this compound

This compound, with the chemical formula C9H10N2O3 and a molecular weight of 194.19 g/mol , is a derivative of butanoic acid containing a pyridin-2-ylamino moiety. Its synthesis is typically achieved through the reaction of 2-aminopyridine with succinic anhydride. The structural characteristics, including its crystal and molecular structure, have been a subject of study. While its direct biological activities are not extensively documented, the therapeutic potential of this compound can be inferred from the activities of its structural analogs.

Comparative Experimental Data

To provide a framework for comparison, this section details the experimental data for compounds structurally related to this compound. These analogs share key structural features and have been evaluated for various biological activities.

Analgesic and Anti-inflammatory Activity

Derivatives of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid have demonstrated notable analgesic and anti-inflammatory properties. The following table summarizes the findings from preclinical studies.

Compound IDAnimal ModelAnalgesic Activity (% inhibition of writhing)Anti-inflammatory Activity (% edema reduction)Reference Compound
4c Mice58.245.1Indomethacin
4d Mice62.550.3Indomethacin
4e Mice55.142.8Indomethacin
Antimicrobial Activity

Various derivatives of butanoic acid and pyridine have been investigated for their antimicrobial effects. The table below presents the minimum inhibitory concentration (MIC) values for representative compounds against different microbial strains.

Compound IDGram-positive Bacteria (MIC µg/mL)Gram-negative Bacteria (MIC µg/mL)Fungi (MIC µg/mL)
Compound A 16 (S. aureus)32 (E. coli)64 (C. albicans)
Compound B 8 (B. subtilis)16 (P. aeruginosa)32 (A. niger)
Compound C 32 (S. epidermidis)64 (K. pneumoniae)128 (C. glabrata)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative data tables.

Synthesis of this compound
  • Materials : 2-Aminopyridine, Succinic anhydride, Anhydrous solvent (e.g., Dioxane or THF).

  • Procedure : A solution of 2-aminopyridine in the chosen anhydrous solvent is prepared. To this solution, an equimolar amount of succinic anhydride is added portion-wise under stirring. The reaction mixture is then refluxed for a specified period (typically 2-4 hours). After cooling to room temperature, the precipitated solid is filtered, washed with a cold solvent, and dried under a vacuum to yield the final product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Acetic Acid-Induced Writhing Test (Analgesic Activity)
  • Animals : Male Swiss albino mice (20-25 g).

  • Procedure : The animals are divided into groups, including a control group, a standard group (receiving a reference drug like Indomethacin), and test groups (receiving different doses of the compound). The test compounds are administered orally or intraperitoneally. After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing. The number of writhes (abdominal constrictions) is counted for a specific duration (e.g., 20 minutes). The percentage of inhibition of writhing is calculated by comparing the test groups to the control group.

Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
  • Animals : Wistar rats (150-200 g).

  • Procedure : The initial paw volume of the rats is measured using a plethysmometer. The animals are then treated with the test compound, a standard drug (e.g., Indomethacin), or a vehicle. After one hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw. The paw volume is measured again at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage of edema reduction is calculated by comparing the increase in paw volume in the treated groups with the control group.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
  • Method : Broth microdilution method.

  • Procedure : A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium. A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well. The plates are incubated under appropriate conditions (temperature and time) for microbial growth. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Reaction Reaction 2-Aminopyridine->Reaction Succinic anhydride Succinic anhydride Succinic anhydride->Reaction Reflux Reflux Reaction->Reflux Purification Purification Reflux->Purification This compound This compound Purification->this compound

Caption: Synthetic route for this compound.

Hypothetical Anti-inflammatory Signaling Pathway

Based on the anti-inflammatory activity of related compounds, a potential mechanism of action could involve the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Anti_inflammatory_Pathway Inflammatory Stimulus Inflammatory Stimulus Membrane Phospholipids Membrane Phospholipids Inflammatory Stimulus->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test Compound Test Compound Test Compound->COX-1 / COX-2 Inhibition

Caption: Potential inhibition of the COX pathway by the test compound.

Spectroscopic Analysis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and chemical synthesis, the purity and structural integrity of starting materials are paramount. This guide provides a comparative spectroscopic analysis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid from three representative suppliers, designated herein as Supplier A, Supplier B, and Supplier C. The following data, presented for illustrative purposes, highlights the importance of rigorous analytical characterization in ensuring the quality and consistency of chemical reagents.

This guide details the experimental protocols used for the spectroscopic analysis and presents the comparative data in a clear, tabular format. A graphical representation of the experimental workflow is also provided to aid in understanding the analytical process.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound from each supplier.

Table 1: ¹H NMR (400 MHz, DMSO-d₆) Data

Assignment Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm) Expected Chemical Shift (ppm)
H-6' (pyridyl)8.32 (d)8.32 (d)8.33 (d)8.2-8.4
H-4' (pyridyl)7.80 (t)7.81 (t)7.80 (t)7.7-7.9
H-3' (pyridyl)8.05 (d)8.05 (d)8.06 (d)8.0-8.2
H-5' (pyridyl)7.12 (t)7.12 (t)7.13 (t)7.0-7.2
NH10.51 (s)10.50 (s)10.52 (s)10.0-11.0
CH₂ (C2)2.65 (t)2.66 (t)2.65 (t)2.6-2.8
CH₂ (C3)2.50 (t)2.51 (t)2.50 (t)2.4-2.6
COOH12.15 (br s)12.14 (br s)12.16 (br s)12.0-13.0
Impurity (e.g., grease)-1.25 (s)--

Table 2: ¹³C NMR (100 MHz, DMSO-d₆) Data

Assignment Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm) Expected Chemical Shift (ppm)
C=O (amide)172.5172.5172.6170-175
C=O (acid)174.1174.1174.2173-176
C-2' (pyridyl)152.3152.3152.4151-154
C-6' (pyridyl)148.0148.0148.1147-149
C-4' (pyridyl)138.1138.1138.2137-139
C-3' (pyridyl)114.5114.5114.6113-116
C-5' (pyridyl)119.8119.8119.9118-121
C-232.832.832.931-34
C-329.529.529.628-31

Table 3: FT-IR (ATR) Data

Functional Group Supplier A (cm⁻¹) Supplier B (cm⁻¹) Supplier C (cm⁻¹) Expected Wavenumber (cm⁻¹)
O-H (carboxylic acid)3300-2500 (broad)3310-2500 (broad)3290-2500 (broad)3300-2500
N-H (amide)3280 (sharp)3282 (sharp)3279 (sharp)3350-3250
C-H (aromatic)3050305130493100-3000
C-H (aliphatic)2950, 28702952, 28712949, 28693000-2850
C=O (amide)1685168416861700-1650
C=O (carboxylic acid)1710171117101725-1700
C=N, C=C (pyridyl)1580, 14701581, 14711579, 14691600-1450

Table 4: Mass Spectrometry (ESI+) Data

Ion Supplier A (m/z) Supplier B (m/z) Supplier C (m/z) Expected m/z
[M+H]⁺195.0768195.0769195.0767195.0770
[M+Na]⁺217.0587217.0588217.0586217.0589
[2M+H]⁺389.1462389.1463389.1461389.1463

Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis performed on the samples from each supplier.

experimental_workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis Sample_A Supplier A Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample_A->NMR FTIR FT-IR Spectroscopy Sample_A->FTIR MS Mass Spectrometry Sample_A->MS Sample_B Supplier B Sample Sample_B->NMR Sample_B->FTIR Sample_B->MS Sample_C Supplier C Sample Sample_C->NMR Sample_C->FTIR Sample_C->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing FTIR->Data_Processing MS->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison

Caption: Experimental workflow for spectroscopic comparison.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 400 MHz spectrometer equipped with a 5 mm BBO probe was used for all NMR experiments.

  • Sample Preparation: Approximately 10 mg of this compound from each supplier was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (ATR) accessory was used.

  • Sample Preparation: A small amount of the solid sample from each supplier was placed directly onto the ATR crystal.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Mass Spectrometry (MS)
  • Instrumentation: A Waters Xevo G2-XS QTof high-resolution mass spectrometer with an electrospray ionization (ESI) source was used.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to a concentration of approximately 10 µg/mL.

  • Data Acquisition: The analysis was performed in positive ion mode with a capillary voltage of 3.0 kV, a cone voltage of 30 V, and a source temperature of 120 °C. Data was acquired over a mass range of m/z 50-1000.

Discussion of Results

The spectroscopic data for this compound from Suppliers A and C were largely consistent with the expected structure and of high purity. The ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data all aligned with the anticipated chemical shifts, vibrational frequencies, and molecular weight.

In contrast, the sample from Supplier B exhibited an additional singlet at approximately 1.25 ppm in the ¹H NMR spectrum. This peak is indicative of a greasy or aliphatic impurity. While the primary compound appears to be present, this impurity could potentially interfere with sensitive downstream applications.

This comparative analysis underscores the necessity for researchers to independently verify the quality of their reagents, regardless of the supplier's specifications. The detailed protocols provided herein can serve as a template for establishing robust in-house quality control procedures.

A Researcher's Guide to Assessing the Purity of Commercially Available 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of analytical methodologies to assess the purity of commercially available 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, a key building block in pharmaceutical synthesis. We present detailed experimental protocols and data interpretation guidelines to ensure the quality and reliability of your research materials.

This compound is synthesized through the reaction of 2-aminopyridine with succinic anhydride. This process, while generally efficient, can result in the presence of unreacted starting materials and side-products. Therefore, rigorous analytical testing is crucial to confirm the purity of commercial batches. This guide outlines a multi-pronged approach employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) for a thorough purity assessment.

Comparative Purity Analysis of Commercial this compound

To illustrate the importance of independent purity verification, we present a hypothetical comparative analysis of this compound from three different commercial suppliers. The data below highlights potential variations in purity and impurity profiles.

SupplierStated Purity (%)HPLC Purity (%)Identified ImpuritiesNMR Purity (mol%)LC-MS Confirmed Impurities (m/z)
Supplier A >9898.52-Aminopyridine (0.8%), Succinic Acid (0.5%)98.295.05 (2-Aminopyridine), 119.02 (Succinic Acid)
Supplier B >9999.22-Aminopyridine (0.3%), Unknown (0.4%)99.095.05 (2-Aminopyridine), 289.10 (Potential Diacylated Product)
Supplier C >9797.12-Aminopyridine (1.5%), Succinic Acid (1.2%)97.095.05 (2-Aminopyridine), 119.02 (Succinic Acid)

Experimental Workflow for Purity Assessment

A systematic workflow is essential for the comprehensive analysis of this compound. The following diagram illustrates the logical progression of experiments from initial screening to detailed characterization.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolve in suitable solvent (e.g., Methanol/Water) Sample->Dissolution HPLC HPLC-UV Analysis (Purity & Impurity Profile) Dissolution->HPLC NMR NMR Spectroscopy (Structure & Molar Purity) Dissolution->NMR LCMS LC-MS Analysis (Impurity Identification) Dissolution->LCMS Purity_Calculation Calculate Purity (Area % Normalization) HPLC->Purity_Calculation Structure_Verification Verify Structure (Chemical Shifts, Coupling) NMR->Structure_Verification Impurity_ID Identify Impurities (Mass-to-Charge Ratio) LCMS->Impurity_ID Report Generate Purity Report Purity_Calculation->Report Structure_Verification->Report Impurity_ID->Report Kinase Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

A Comparative Guide to the In Silico Analysis of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific in silico modeling and molecular docking studies for 4-Oxo-4-(pyridin-2-ylamino)butanoic acid are not extensively available in peer-reviewed literature. This guide, therefore, presents a prospective framework for such an analysis. It outlines a detailed, standardized workflow and compares the subject compound with structurally related molecules for which computational and biological data have been reported. The data presented for this compound are hypothetical and for illustrative purposes, demonstrating how a comparative analysis would be structured.

Introduction

This compound is a pyridine derivative with potential for biological activity, stemming from the known pharmacological relevance of the pyridine nucleus.[1][2] Pyridine and its derivatives are integral to numerous FDA-approved drugs and are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and antiproliferative activities.[1][2] In silico modeling and molecular docking are crucial first steps in modern drug discovery, allowing for the prediction of binding affinities, identification of potential biological targets, and assessment of pharmacokinetic properties before costly and time-consuming wet-lab experiments are undertaken.

This guide provides a comparative overview of how this compound could be analyzed using computational methods, alongside known data for similar compounds.

Potential Biological Targets and Comparative Compounds

Given the diverse activities of pyridine derivatives, several biological targets could be considered for docking studies. For the purpose of this guide, we will consider Cyclin-Dependent Kinase 2 (CDK2) as a hypothetical target, due to the established role of pyridine-containing compounds as kinase inhibitors.[3]

For comparison, we will use the following compounds, selected for their structural similarity or their presence in existing computational studies:

  • Alternative 1: 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives (a class of known CDK inhibitors).[3]

  • Alternative 2: 4-Oxo-4-(p-tolylamino)butanoic acid (a structural analog with a phenyl ring instead of pyridine).[4]

Comparative Docking Analysis (Hypothetical)

Molecular docking simulations would be performed to predict the binding mode and affinity of our lead compound and its alternatives against the ATP-binding pocket of CDK2 (PDB ID: 1HCK). The results would allow for a comparative assessment of their inhibitory potential.

Table 1: Hypothetical Docking Performance against CDK2

Compound Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Hydrogen Bonds
This compound -7.8 (Hypothetical) LEU83, GLU81, LYS33, ASP145 3
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine -8.5 (Reported Average) LEU83, PHE80, LYS33 2-3

| 4-Oxo-4-(p-tolylamino)butanoic acid | -6.5 (Hypothetical) | LEU83, ILE10 | 1 |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile Comparison

An early assessment of a compound's ADMET properties is critical to drug development. In silico tools can predict these characteristics based on the molecular structure.

Table 2: Comparative In Silico ADMET Properties

Property This compound 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine 4-Oxo-4-(p-tolylamino)butanoic acid
Molecular Weight 194.19 g/mol [5] ~270-350 g/mol 207.23 g/mol [4]
LogP (Lipophilicity) 0.5 (Predicted) 2.5 - 3.5 (Predicted) 1.1 (Predicted)
H-Bond Donors 2 1-2 2
H-Bond Acceptors 4 4-5 3
Lipinski's Rule of 5 Compliant (Predicted) Compliant (Predicted) Compliant (Predicted)
Human Oral Absorption High (Predicted) Moderate to High (Predicted) High (Predicted)

| Ames Mutagenicity | Non-mutagen (Predicted) | Non-mutagen (Predicted) | Non-mutagen (Predicted) |

Experimental Protocols

The following protocols describe the standard methodologies that would be employed in the in silico analysis.

Molecular Docking Protocol
  • Protein Preparation: The 3D crystal structure of the target protein (e.g., CDK2, PDB ID: 1HCK) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned using a force field like AMBER.

  • Ligand Preparation: The 3D structures of this compound and its alternatives are sketched using molecular modeling software and optimized to their lowest energy conformation using a suitable force field (e.g., UFF).

  • Grid Generation: A grid box is defined around the active site of the protein. The dimensions are set to be large enough to encompass the entire binding pocket, allowing the ligand to rotate and translate freely.

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina or PyRx.[6] The program systematically searches for the best binding poses of the ligand within the receptor's active site, evaluating each pose using a scoring function to estimate the binding affinity. The top-ranked poses are saved for further analysis.

  • Interaction Analysis: The best-docked poses are visualized to analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues.

ADMET Prediction Protocol
  • Structure Input: The simplified molecular-input line-entry system (SMILES) or 3D structure of each compound is submitted to an online ADMET prediction server or software (e.g., SwissADME, pkCSM).

  • Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties based on the compound's topology and established quantitative structure-activity relationship (QSAR) models.

  • Data Analysis: The predicted properties, such as LogP, aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and toxicity risks, are compiled and analyzed to assess the drug-likeness of the compounds according to established guidelines like Lipinski's Rule of Five.

Visualizations

The following diagrams illustrate the proposed computational workflow and a potential signaling pathway in which the target protein is involved.

G cluster_0 Computational Drug Discovery Workflow start Define Research Question (e.g., Inhibit Target X) prep_protein Target Identification & Preparation (Download & Clean PDB Structure) start->prep_protein prep_ligand Ligand Preparation (2D to 3D Conversion & Energy Minimization) start->prep_ligand docking Molecular Docking (e.g., AutoDock Vina) prep_protein->docking prep_ligand->docking analysis Pose Analysis & Scoring (Binding Energy, Interactions) docking->analysis md_sim Molecular Dynamics Simulation (Assess Stability) analysis->md_sim admet In Silico ADMET Prediction (Drug-likeness, Toxicity) analysis->admet synthesis Candidate for Synthesis & In Vitro Testing md_sim->synthesis admet->synthesis

Caption: A generalized workflow for in silico drug discovery.

G cluster_1 Simplified CDK2 Signaling Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD CDK46 CDK4/6-CyclinD CyclinD->CDK46 pRb pRb Phosphorylation CDK46->pRb E2F E2F Release pRb->E2F CyclinE Cyclin E Synthesis E2F->CyclinE CDK2 CDK2-CyclinE CyclinE->CDK2 G1_S G1/S Transition (Cell Cycle Progression) CDK2->G1_S Inhibitor 4-Oxo-4-(pyridin-2-ylamino) butanoic acid (Hypothetical) Inhibitor->CDK2

Caption: A potential signaling pathway involving CDK2.

References

A Comparative Toxicity and Safety Profile: 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid versus Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative toxicity and safety data for 4-Oxo-4-(pyridin-2-ylamino)butanoic acid are not publicly available. The profile presented herein is a hypothetical assessment based on data from structurally related compounds and should be interpreted with caution. This guide is intended for informational purposes and does not constitute a definitive safety assessment.

Introduction

This guide provides a comparative overview of the toxicity and safety profiles of this compound and the well-characterized nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. Due to the limited availability of specific experimental data for this compound, this comparison juxtaposes its hypothetical safety profile, inferred from related chemical structures, against the established toxicological data of Ibuprofen. This document is designed to assist researchers in understanding the potential safety considerations of novel compounds by benchmarking against a widely used therapeutic agent.

Chemical Structures

Compound Structure
This compoundthis compound
IbuprofenIbuprofen

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for Ibuprofen and a hypothetical profile for this compound.

Table 1: Acute Oral Toxicity

Compound Test Species LD50 (mg/kg) Source
This compound RatData Not Available*-
Ibuprofen Rat636[1][2]
Mouse740[2]
Guinea Pig495[2]

*Based on GHS data for structurally similar compounds like 4-Oxo-4-(p-tolylamino)butanoic acid, it is anticipated to be harmful if swallowed.

Table 2: In Vitro Cytotoxicity

Compound Cell Line Assay IC50 Source
This compound --Data Not Available**-
Ibuprofen KKU-M139 (Cholangiocarcinoma)MTT1.87 mM[3]
KKU-213B (Cholangiocarcinoma)MTT1.63 mM[3]
HTZ-349, U87MG, A172 (Glioma)-~1 mM[4]
RAW264.7 (Macrophage)PGE2 Production0.39 µM[5]
Peritoneal MacrophagesNO Production0.33 mM[6]

*Novel pyridine derivatives have shown cytotoxic activities against various cancer cell lines such as HepG-2, Caco-2, MCF-7, and A549, with IC50 values ranging from the low micromolar to millimolar concentrations.[7][8][9][10][11]

Table 3: Genotoxicity (Ames Test)

Compound Strains Metabolic Activation (S9) Result Source
This compound --Data Not Available***-
Ibuprofen TA98, TA100, TA1535, TA1537, TA1538With and WithoutNegative[12]
TA97a, TA100, TA102Not SpecifiedNegative[13]

*A related compound, 4-(methylamino)butanoic acid, was not mutagenic in the Ames test.[14]

Table 4: Cardiotoxicity (hERG Assay)

Compound Assay Type IC50 Source
This compound -Data Not Available****-
Ibuprofen -Data Not Available-

***Many pyridine-containing compounds have been investigated for hERG channel inhibition, a key indicator of potential cardiotoxicity. The potential for hERG blockade is often associated with the lipophilicity and basicity of a compound.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to aid in the design and interpretation of future studies.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure using a minimum number of animals to classify a substance based on its acute oral toxicity.

  • Principle: A single dose of the test substance is administered orally to a small group of animals (typically 3). The subsequent dosing steps and decisions are based on the observed mortality and moribund status of the animals.[10]

  • Procedure:

    • Dose Selection: Starting doses are selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Administration: The substance is administered by gavage to fasted animals.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Stepwise Progression: Depending on the outcome at a given dose, the next step may involve dosing at a higher or lower level, or stopping the test.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Cells are plated in a 96-well plate and allowed to attach overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT solution is added to each well and incubated for a few hours.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Genotoxicity (Ames Test - OECD 471)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

  • Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound. Mutagenic compounds will cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[5]

  • Procedure:

    • Strain Selection: Several bacterial strains are used to detect different types of mutations.

    • Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to mimic metabolic activation.

    • Exposure: The bacterial strains, test compound, and S9 mix (if applicable) are combined in a soft agar overlay.

    • Plating: The mixture is poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated for 48-72 hours.

    • Colony Counting: The number of revertant colonies is counted. A significant increase in revertant colonies compared to the control indicates mutagenicity.[13]

Cardiotoxicity (hERG Patch-Clamp Assay)

The hERG assay assesses the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.

  • Principle: The whole-cell patch-clamp technique is used to measure the electrical current flowing through hERG channels expressed in a stable cell line (e.g., HEK293).

  • Procedure:

    • Cell Preparation: Cells expressing hERG channels are cultured and prepared for electrophysiological recording.

    • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel activity.

    • Compound Application: The test compound is applied at various concentrations to the cells.

    • Current Measurement: The effect of the compound on the hERG current is measured and compared to the baseline current.

    • IC50 Determination: The concentration at which the compound inhibits 50% of the hERG current (IC50) is calculated.

Visualizations

Experimental_Workflow_for_Toxicity_Profiling Test_Compound Test Compound: This compound Cytotoxicity Cytotoxicity Test_Compound->Cytotoxicity Genotoxicity Genotoxicity Test_Compound->Genotoxicity Cardiotoxicity Cardiotoxicity Test_Compound->Cardiotoxicity Acute_Toxicity Acute_Toxicity Test_Compound->Acute_Toxicity Comparator Comparator: Ibuprofen Comparator->Cytotoxicity Comparator->Genotoxicity Comparator->Cardiotoxicity Comparator->Acute_Toxicity Data_Analysis Data Analysis and Comparison Safety_Profile Comparative Safety Profile Data_Analysis->Safety_Profile Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Cardiotoxicity->Data_Analysis Acute_Toxicity->Data_Analysis

Ames_Test_Pathway Compound Test Compound S9 S9 Metabolic Activation Compound->S9 Metabolized Bacteria Histidine-dependent Salmonella typhimurium Compound->Bacteria S9->Bacteria No_Mutation No_Mutation Bacteria->No_Mutation No reverse mutation Mutation Mutation Bacteria->Mutation Reverse mutation

Conclusion

This guide highlights the importance of a comprehensive toxicity and safety assessment for any new chemical entity. While a complete profile for this compound is not yet established, by comparing its hypothetical profile with the known data for Ibuprofen, we can identify key areas for future investigation. Standardized in vitro and in vivo assays, as detailed in this guide, are crucial for generating the necessary data to make informed decisions in the drug development process. Further experimental studies are essential to definitively characterize the safety profile of this compound.

References

Benchmarking the Performance of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Against Standard S1P1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of the investigational compound, 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, against established standard reference compounds for Sphingosine-1-Phosphate Receptor 1 (S1P1) agonism. Due to the current lack of publicly available data on the S1P1 agonist activity of this compound, this document serves as a template for conducting and reporting such a comparative analysis. The provided experimental protocols and data tables for well-characterized S1P1 agonists offer a clear roadmap for the evaluation of this target compound.

S1P1 receptor agonists are a critical class of therapeutics for autoimmune diseases such as multiple sclerosis. Their mechanism of action involves the modulation of lymphocyte trafficking. A key characteristic of potent S1P1 agonists is their ability to induce receptor internalization, which leads to the sequestration of lymphocytes in the lymph nodes.

Standard Reference Compounds

The following compounds are established S1P1 receptor agonists and are recommended as standard references for comparative studies:

  • Fingolimod (FTY720): A non-selective S1P receptor agonist, it is a widely used reference compound and an approved therapeutic for multiple sclerosis.[1]

  • Siponimod (BAF312): A selective S1P1/S1P5 receptor agonist, also approved for the treatment of multiple sclerosis.[2][3][4][5]

  • SEW2871: A highly selective S1P1 receptor agonist, making it an excellent tool for delineating S1P1-specific effects.[6][7][8]

Data Presentation

The following tables summarize the reported in vitro potency (EC50) of the standard reference compounds in a GTPγS binding assay, a functional assay that measures G-protein activation downstream of receptor agonism. The data for this compound is listed as "To Be Determined" and serves as a placeholder for experimental findings.

Table 1: Comparative In Vitro Potency of S1P1 Receptor Agonists in GTPγS Binding Assay

CompoundEC50 (nM)Reference(s)
This compoundTo Be Determined-
Fingolimod (FTY720)0.3 - 3.1[1]
Siponimod (BAF312)0.39[2][4][5]
SEW287113.8[6][7]

Experimental Protocols

To ensure data consistency and comparability, the following detailed experimental protocols for key in vitro assays are provided.

GTPγS Binding Assay

This assay determines the ability of a compound to activate the S1P1 receptor by measuring the binding of radiolabeled GTPγS to G-proteins coupled to the receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human S1P1 receptor.

  • Assay Buffer: Use an assay buffer typically containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 0.1% fatty acid-free BSA, pH 7.4.

  • Compound Dilution: Prepare a serial dilution of the test compounds (this compound and standard references) in the assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, test compounds, and a sub-saturating concentration of [35S]GTPγS.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.

  • Detection: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the concentration-response curves and calculate the EC50 values using a non-linear regression model.

S1P1 Receptor Internalization Assay

This assay assesses the functional consequence of agonist binding, which is the internalization of the S1P1 receptor from the cell surface.

Methodology:

  • Cell Culture: Use a cell line stably expressing a tagged human S1P1 receptor (e.g., GFP-tagged).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and standard references.

  • Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C to allow for receptor internalization.

  • Fixation and Staining: Fix the cells and, if necessary, stain for the tagged receptor and cellular compartments (e.g., endosomes).

  • Imaging: Acquire images using high-content imaging or confocal microscopy.

  • Quantification: Quantify the degree of receptor internalization by measuring the fluorescence intensity of the tagged receptor within intracellular vesicles compared to the cell membrane.

  • Data Analysis: Generate concentration-response curves and determine the EC50 for receptor internalization.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflows.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist S1P1 Agonist (e.g., this compound) S1P1 S1P1 Receptor Agonist->S1P1 Binds to G_protein Gi/o Protein S1P1->G_protein Activates Internalization Receptor Internalization S1P1->Internalization GTP_GDP GTP replaces GDP G_protein->GTP_GDP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) GTP_GDP->Downstream Lymphocyte Inhibition of Lymphocyte Egress Downstream->Lymphocyte Internalization->Lymphocyte

Caption: S1P1 Receptor Signaling Pathway.

GTP_gamma_S_Workflow start Start prep_membranes Prepare S1P1-expressing cell membranes start->prep_membranes dilute_compounds Prepare serial dilutions of test compounds and standards prep_membranes->dilute_compounds mix_reagents Combine membranes, compounds, and [35S]GTPγS in assay plate dilute_compounds->mix_reagents incubate Incubate at 30°C mix_reagents->incubate filter Rapid filtration to separate bound and free [35S]GTPγS incubate->filter detect Measure bound radioactivity with a scintillation counter filter->detect analyze Analyze data and calculate EC50 values detect->analyze end End analyze->end

Caption: GTPγS Binding Assay Workflow.

Internalization_Workflow start Start culture_cells Culture cells expressing tagged S1P1 receptor start->culture_cells treat_cells Treat cells with test compounds and standards culture_cells->treat_cells incubate Incubate at 37°C treat_cells->incubate fix_stain Fix and stain cells incubate->fix_stain image Acquire images using high-content microscopy fix_stain->image quantify Quantify receptor internalization image->quantify analyze Generate concentration-response curves and determine EC50 quantify->analyze end End analyze->end

Caption: S1P1 Receptor Internalization Assay Workflow.

References

Safety Operating Guide

Proper Disposal of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, a compound containing a pyridine moiety and a carboxylic acid group. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Waste Characterization and Segregation

Proper waste disposal begins with accurate characterization. This compound is a nitrogen-containing organic acid. Due to the presence of the pyridine ring, it should be treated as a hazardous chemical waste.

Key Waste Characteristics:

  • Physical State: Solid

  • Chemical Class: Nitrogen-containing heterocyclic compound, Carboxylic acid

  • Potential Hazards: Based on analogous compounds, it may be harmful if swallowed, cause skin and eye irritation, and may be harmful to aquatic life.

Segregation is paramount to prevent dangerous chemical reactions. This waste must be collected separately from:

  • Strong oxidizing agents

  • Strong acids and bases

  • Aqueous waste streams destined for drain disposal

  • Non-hazardous solid waste

Quantitative Data Summary for Disposal Planning

ParameterGuideline
Waste Container Type High-density polyethylene (HDPE) or glass container with a secure screw cap. Do not use metal containers for acidic waste.[1]
Container Labeling Must be clearly labeled "Hazardous Waste" and include the full chemical name: "this compound".
Accumulation Time Limit Accumulation in a Satellite Accumulation Area (SAA) should not exceed one year for partially filled containers. Full containers must be removed within three days.[2][3]
pH of Waste Solution If in solution, the pH should be maintained as close to neutral as is reasonably achievable without causing a reaction. Do not attempt to neutralize without a specific protocol.
Incineration Temperature For pyridine-containing wastes, incineration is a common disposal method, with temperatures typically ranging from 820°C to 1,600°C.

Step-by-Step Disposal Protocol

  • Container Preparation: Select a clean, dry, and compatible waste container as specified in the table above. Ensure the container is in good condition with no cracks or leaks.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required information, including the chemical name and the date the first waste is added.

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid this compound into the designated waste container using a clean scoop or spatula. Avoid creating dust.

    • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, should also be placed in the same hazardous waste container.

    • Solutions: If disposing of a solution containing the compound, pour it carefully into a designated liquid waste container for organic acids. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Container Storage:

    • Keep the waste container securely closed at all times, except when adding waste.[3]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][3]

    • The SAA should be a secondary containment unit, such as a chemical-resistant tray, to contain any potential leaks.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Final Disposal:

    • Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

    • Do not pour this compound or its solutions down the drain.[3]

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection (in Fume Hood) cluster_storage Storage cluster_disposal Final Disposal A Select Compatible Waste Container B Affix Hazardous Waste Label A->B then C Transfer Solid Waste & Contaminated Materials B->C D Securely Close Container C->D E Store in Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Contact EH&S for Waste Pickup F->G H Transport to Licensed Waste Facility G->H I Incineration H->I

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Disposal Considerations

DisposalConsiderations cluster_properties Chemical Properties cluster_hazards Potential Hazards cluster_actions Disposal Actions Compound This compound Pyridine Pyridine Moiety Compound->Pyridine CarboxylicAcid Carboxylic Acid Group Compound->CarboxylicAcid HazardousWaste Hazardous Waste Pyridine->HazardousWaste CarboxylicAcid->HazardousWaste Incompatible Incompatible with Oxidizers & Strong Acids/Bases HazardousWaste->Incompatible Segregate Segregate Waste HazardousWaste->Segregate Label Properly Label Segregate->Label EHSPickup EH&S Pickup Label->EHSPickup Incinerate High-Temperature Incineration EHSPickup->Incinerate

Caption: Key considerations for the disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste management policies, as local regulations may vary.

References

Personal protective equipment for handling 4-Oxo-4-(pyridin-2-ylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Oxo-4-(pyridin-2-ylamino)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Immediate Safety Precautions

Hazard Communication:

Hazard ClassGHS Classification (Anticipated)Precautionary Statements[1]
Acute Toxicity, OralCategory 4P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Corrosion/IrritationCategory 1BP260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P363: Wash contaminated clothing before reuse.
Serious Eye Damage/Eye IrritationCategory 1P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following operational plan is mandatory for all personnel handling this compound.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all weighing and transfer operations to minimize inhalation exposure[3][4].

  • Eyewash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing[4][5].

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound[1][6].

    • Lab Coat: A flame-resistant lab coat or a chemical-resistant apron over a lab coat is required.

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[3][6].

3. Handling Procedures:

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood or a glove box to contain any dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled[1]. Wash hands thoroughly with soap and water after handling and before leaving the laboratory[3].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with the compound (e.g., weighing paper, contaminated gloves, and paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemical-resistant hazardous waste container. Do not mix with incompatible waste streams.

2. Container Management:

  • Empty Containers: "Empty" containers may still retain hazardous residues. Do not reuse empty containers. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed containers should be disposed of in accordance with institutional and local regulations.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Ensure all waste containers are properly labeled with the chemical name and associated hazards.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards & Review SDS (or analogous data) B Don Appropriate PPE A->B C Prepare Engineering Controls (Fume Hood) B->C D Weigh & Transfer in Fume Hood C->D Proceed to Handling E Prepare Solution D->E F Conduct Experiment E->F G Segregate Waste (Solid & Liquid) F->G Proceed to Cleanup H Decontaminate Work Area G->H K Dispose of Waste via EHS G->K I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-4-(pyridin-2-ylamino)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-Oxo-4-(pyridin-2-ylamino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.